RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]
Description
BenchChem offers high-quality RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEKPXQPRAIJRW-ODQAEMFESA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H60Cl2N2O4P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746235 | |
| Record name | [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1107.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-45-7 | |
| Record name | [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Catalytic Applications of the RuCl₂[(R)-dm-segphos][(R,R)-dpen] Complex
Abstract
This whitepaper provides a detailed examination of the molecular structure, synthesis, and catalytic applications of the ruthenium complex, RuCl₂[(R)-dm-segphos][(R,R)-dpen]. As a prominent member of the Noyori-type catalysts, this complex has demonstrated exceptional efficacy in the asymmetric hydrogenation of ketones, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[1][2] This guide will delve into the stereochemical intricacies of the complex, the rationale behind its synthesis, and the mechanistic underpinnings of its catalytic prowess, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Introduction: A Paragon of Asymmetric Catalysis
The quest for enantiomerically pure compounds has been a driving force in modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. The RuCl₂[(R)-dm-segphos][(R,R)-dpen] complex has emerged as a powerful tool in this endeavor, enabling the highly selective synthesis of chiral alcohols from prochiral ketones.[3][4] This complex belongs to the esteemed class of Noyori asymmetric hydrogenation catalysts, which are renowned for their remarkable activity and enantioselectivity.[5]
The defining characteristic of these catalysts is their "metal-ligand bifunctional" nature, wherein both the ruthenium metal center and the coordinated diamine ligand actively participate in the catalytic cycle.[6][7] This cooperative mechanism allows for the hydrogenation of a wide array of substrates with exceptional efficiency and stereocontrol. This guide will provide a comprehensive analysis of the structural features of RuCl₂[(R)-dm-segphos][(R,R)-dpen] that give rise to its catalytic capabilities.
Deciphering the Molecular Architecture
Key Molecular Properties:
| Property | Value |
| Molecular Formula | C₆₀H₆₀Cl₂N₂O₄P₂Ru[3][4] |
| Molecular Weight | 1107.07 g/mol [3] |
| CAS Number | 944450-45-7[1][11] |
| Appearance | Light yellow to amber to dark green powder/crystal[1][2] |
| Storage Conditions | 2-8°C, under inert gas, protected from air and light[4][11] |
The Chiral Ligands: Architects of Stereoselectivity
The exceptional enantioselectivity of this catalyst is a direct consequence of the chirality embedded within its ligands: (R)-dm-segphos and (R,R)-dpen.
-
(R)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole ((R)-dm-segphos): This C₂-symmetric bisphosphine ligand possesses axial chirality arising from the restricted rotation about the biaryl axis. The bulky 3,5-xylyl groups on the phosphorus atoms create a well-defined chiral environment around the ruthenium center, which is crucial for differentiating between the two prochiral faces of the ketone substrate.
-
(1R,2R)-1,2-diphenylethylenediamine ((R,R)-dpen): This C₂-symmetric diamine ligand coordinates to the ruthenium center through its two nitrogen atoms. The stereochemistry of the two chiral centers on the ethylenediamine backbone plays a pivotal role in the catalytic mechanism, particularly in the proton transfer step.[5]
Coordination Geometry and Isomerism
For RuCl₂(diphosphine)(diamine) complexes, both cis- and trans-dichloro isomers are possible. In solution, these complexes often exhibit a preference for the trans-dichloro arrangement.[8][12] However, in the solid state, both isomers have been observed.[9][10] The relative orientation of the chloride, diphosphine, and diamine ligands dictates the precise shape of the catalytic pocket and, consequently, the stereochemical outcome of the hydrogenation reaction.
Caption: General synthetic flowchart.
Spectroscopic Fingerprints
-
³¹P{¹H} NMR Spectroscopy: This is a powerful technique for characterizing ruthenium-phosphine complexes. For RuCl₂(diphosphine)(diamine) complexes, the ³¹P NMR spectrum typically shows a singlet or an AB quartet, depending on the symmetry of the complex in solution. The chemical shifts for such complexes are generally observed in the range of δ 40-60 ppm. [12][13]* ¹H NMR Spectroscopy: The ¹H NMR spectrum will be complex due to the large number of protons in the ligands. However, characteristic signals for the aromatic protons of the phenyl and xylyl groups, the methyl protons of the xylyl groups, and the protons of the ethylenediamine backbone would be expected.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the coordination of the ligands. Characteristic N-H stretching frequencies for the coordinated diamine would be expected in the region of 3200-3400 cm⁻¹.
The Engine of Asymmetric Hydrogenation: The Catalytic Mechanism
The RuCl₂[(R)-dm-segphos][(R,R)-dpen] complex is a precatalyst that is activated under the reaction conditions. The currently accepted mechanism for Noyori-type catalysts is an "outer-sphere" mechanism, which does not involve direct coordination of the ketone substrate to the ruthenium center. [6][7] The Catalytic Cycle:
-
Activation: In the presence of a base and H₂, the RuCl₂ precatalyst is converted to the active 18-electron dihydride species, trans-[RuH₂(R)-dm-segphos][(R,R)-dpen]. [6]2. Hydrogen Transfer: The ketone substrate interacts with the active catalyst through hydrogen bonding. In a concerted, six-membered pericyclic transition state, a hydride (H⁻) is transferred from the ruthenium center to the carbonyl carbon, while a proton (H⁺) is transferred from the amine ligand to the carbonyl oxygen. [7]3. Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron ruthenium amide species is formed. This species then reacts with H₂ to regenerate the active dihydride catalyst, completing the cycle.
Caption: Simplified catalytic cycle.
The high enantioselectivity arises from the specific spatial arrangement of the ligands, which forces the ketone to approach the active catalyst from a particular direction, leading to the preferential formation of one enantiomer of the alcohol.
Applications in Pharmaceutical and Fine Chemical Synthesis
The RuCl₂[(R)-dm-segphos][(R,R)-dpen] catalyst and its analogs are employed in the synthesis of a wide range of chiral alcohols, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. [14]Its ability to function under mild reaction conditions with high turnover numbers makes it an attractive choice for industrial-scale applications. [5]
Conclusion
The RuCl₂[(R)-dm-segphos][(R,R)-dpen] complex stands as a testament to the power of rational ligand design in asymmetric catalysis. Its well-defined molecular architecture, governed by the chirality of the dm-segphos and dpen ligands, enables the highly efficient and enantioselective hydrogenation of ketones through a sophisticated metal-ligand bifunctional mechanism. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structure and function of this catalyst is paramount for its effective application in the creation of complex, enantiomerically pure molecules. Continued research into this class of catalysts promises to further refine their capabilities and expand their utility in addressing the synthetic challenges of the future.
References
-
PureSynth. Rucl2[(R)-Dm-Segphos(Regr)][(RR)-Dpen]. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. Available at: [Link]
-
Figshare. Structural Studies of an Array of Mixed Diamine Phosphine Ruthenium(II) Complexes. Available at: [Link]
-
An-Najah National University. Synthesis, spectral, thermal, X-ray single crystal of new RuCl2(dppb)diamine complexes and their application in hydrogenation of. Available at: [Link]
-
PubMed. Trans/cis isomerization of [RuCl2(diphosphine)(diamine)] complexes: synthesis, X-ray structure and catalytic activity in hydrogenation. Available at: [Link]
-
University of Alberta. Bergens Research Group: Asymmetric Hydrogenation. Available at: [Link]
-
Scribd. Diamine-Diphosphine Ruthenium(II) Complexes. Available at: [Link]
-
PMC. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Available at: [Link]
-
An-Najah National University. J. Saudi Chem. Soc., Vol. 10, No. 2; pp. 285-294 (2006). Available at: [Link]
-
An-Najah National University. Crystal structure of cis-dichloro-1,2-ethylenediamine-bis(1,4- (diphenylphosphino)butane)-ruthenium(II) dichloromethane disolvate, RuCl2(C2H8N2)(C28H28P2). Available at: [Link]
-
ACS Publications. Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. Available at: [Link]
-
Myers Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. Available at: [Link]
-
Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones. Available at: [Link]
-
University of Regensburg. Synthesis and application of magnetic Noyori-type ruthenium catalysts for asymmetric transfer hydrogenation reactions in water. Available at: [Link]
-
ResearchGate. 31P{1H}-n.m.r. as a tool for identification of ruthenium isomers containing PPh3 or 1,4-bis(diphenylphosphino)butane ligands. X-ray structures of the cis-{RuCl2(PPh3) 2 [4,4′-(-X)2-2,2′-bipy]} complexes. Available at: [Link]
-
Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]
-
ACS Publications. 31P NMR Chemical Shift Tensors: Windows into Ruthenium–Phosphinidene Complex Electronic Structures. Available at: [Link]
-
SciSpace. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Available at: [Link]
-
PubMed. 31P Chemical Shifts in Ru(II) Phosphine Complexes. A Computational Study of the Influence of the Coordination Sphere. Available at: [Link]
-
Wikipedia. Asymmetric hydrogenation. Available at: [Link]
-
ResearchGate. Synthesis and characterization of new ruthenium(II) complexes containing diisopropylmethylphosphine. Available at: [Link]
-
The Royal Society. Metal–ligand bifunctional catalysis for asymmetric hydrogenation. Available at: [Link]
-
Semantic Scholar. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. Available at: [Link]
-
YouTube. Noyori Hydrogenation. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Beilstein Journals. Synthesis of Ru alkylidene complexes. Available at: [Link]
-
IONiC/VIPEr. Synthesis and Characterization of a Ruthenium Photoredox Catalyst and Its Application to the Fluorination of an Aryloxyacetic Acid. Available at: [Link]
-
Dalton Transactions. Aminophosphine ligands R2P(CH2)nNH2 and ruthenium hydrogenation catalysts RuCl2(R2P(CH2)nNH2)2. Available at: [Link]
-
ResearchGate. 31P{1H}-NMR spectrum of [Ru(L)2Cl2]. Available at: [Link]
-
ResearchGate. A surfactant-encapsulated polyoxometalate complex towards a thermotropic liquid crystal. Available at: [Link]
Sources
- 1. Ruthenium Complex Catalysts for Asymmetric Hydrogenation o… [cymitquimica.com]
- 2. RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] | 944450-45-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pure-synth.com [pure-synth.com]
- 4. RuCl2[(R)-(DM-SEGPHOS®)][(R,(R))-(DPEN)] | Sigma-Aldrich [sigmaaldrich.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. figshare.com [figshare.com]
- 9. staff-old.najah.edu [staff-old.najah.edu]
- 10. Trans/cis isomerization of [RuCl2(diphosphine)(diamine)] complexes: synthesis, X-ray structure and catalytic activity in hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. strem.com [strem.com]
- 12. scribd.com [scribd.com]
- 13. staff.najah.edu [staff.najah.edu]
- 14. chemimpex.com [chemimpex.com]
steric hindrance map of (R)-DM-SEGPHOS ligand in Ruthenium complexes
Executive Summary: The "Goldilocks" Architecture
In the landscape of privileged chiral ligands, (R)-DM-SEGPHOS occupies a critical "Goldilocks" zone.[1] While the parent SEGPHOS ligand provides a narrow dihedral angle for a tight chiral pocket, and DTBM-SEGPHOS offers extreme steric bulk for difficult substrates, DM-SEGPHOS (containing 3,5-dimethylphenyl groups) balances remote steric hindrance with electronic optimization .[1]
This guide dissects the steric map of (R)-DM-SEGPHOS when coordinated to Ruthenium (Ru), explaining how its specific topography drives enantioselection in asymmetric hydrogenation.[1]
The Structural Core: Dihedral Angles and Wingtips
To understand the steric map, one must first analyze the scaffold that creates it. The efficacy of DM-SEGPHOS stems from two synergistic structural features:
A. The Narrow Dihedral Angle (The SEGPHOS Effect)
Unlike the BINAP scaffold, which has a relatively flexible binaphthyl backbone, the SEGPHOS (bi-1,3-benzodioxole) backbone is more rigid and possesses a narrower dihedral angle between the aromatic faces.
-
BINAP Dihedral Angle: ~73–75°
-
SEGPHOS Dihedral Angle: ~65°
Mechanistic Impact: This narrower angle forces the P-phenyl rings to rotate further forward into the metal coordination sphere to minimize internal strain. This creates a "deeper" chiral pocket, bringing the steric information closer to the substrate.
B. The 3,5-Dimethyl "Wingtip" Effect
The "DM" modification places methyl groups at the meta positions of the P-phenyl rings.
-
Ortho-substitution (e.g., o-Tolyl): often blocks the metal center too aggressively, killing catalytic activity.[1]
-
Meta-substitution (3,5-dimethyl): extends the "walls" of the chiral pocket outward (remote sterics) without crowding the immediate metal center.[1] This effectively blocks the "open" quadrants at a distance, preventing bulky substrates from rotating into unfavorable conformations.
Visualization: The Steric Workflow
The following diagram illustrates how ligand architecture translates to catalytic outcome.
Figure 1: The structural logic flow of (R)-DM-SEGPHOS, linking backbone rigidity and substituent effects to the final steric map.
Mapping the Pocket: The Quadrant Model
In a Ruthenium-diphosphine complex (e.g.,
Imagine looking down the P-Ru-P axis. The ligand partitions the space around the metal into four quadrants:
-
Blocked Quadrants (Q2 & Q4): Occupied by the edge of the P-aryl rings. In DM-SEGPHOS, the 3,5-dimethyl groups extend these walls, making the blockage "taller" and "wider."
-
Open Quadrants (Q1 & Q3): Occupied by the face of the P-aryl rings. These accommodate the bulky groups of the substrate.
The "Handshake" Mechanism
For a prochiral ketone substrate (e.g., acetophenone derivative):
-
The bulky substituent (Phenyl) is forced into an Open Quadrant .
-
The small substituent (Methyl) fits into a Blocked Quadrant .
-
This lock-and-key fit exposes only one face of the ketone to the Ru-H hydride, ensuring high enantioselectivity.[1]
Figure 2: Topographic Quadrant Map of (R)-DM-SEGPHOS. Red zones represent the "walls" enhanced by 3,5-dimethyl groups; Green zones are the "pockets" for substrate accommodation.
Quantitative Analysis: Buried Volume (%V_bur)
To move beyond qualitative diagrams, we use SambVca 2.1 (Salerno molecular buried volume calculation) to quantify the steric map.
The Percent Buried Volume (%V_bur) represents the percentage of the coordination sphere (usually a sphere of radius 3.5 Å around the metal) occupied by the ligand.[2]
Comparative Steric Data
The table below highlights why DM-SEGPHOS is the "middle ground" choice.
| Ligand | Substituents | %V_bur (Approx)* | Electronic Character | Best Application |
| (R)-SEGPHOS | -H (Phenyl) | ~32.5% | Neutral | Standard substrates, alpha-functionalized ketones.[1] |
| (R)-DM-SEGPHOS | 3,5-Dimethyl | ~34.8% | Electron Rich | Bulky ketones, dynamic kinetic resolution (DKR).[1] |
| (R)-DTBM-SEGPHOS | 3,5-tBu, 4-MeO | ~38.2% | Very Electron Rich | Extremely difficult substrates, aliphatic ketones.[1] |
*Values are derived from DFT optimized geometries of [RuCl2(diphosphine)(diamine)] complexes. Note how DM-SEGPHOS increases bulk without the massive jump seen in DTBM.
Experimental Protocol: Asymmetric Hydrogenation
Objective: Hydrogenation of Methyl 2-benzamidomethyl-3-oxobutanoate (Dynamic Kinetic Resolution) using Ru-(R)-DM-SEGPHOS.
A. Catalyst Preparation (In-situ)
Note: While isolated complexes are stable, in-situ preparation is common for screening.[1]
-
Charge: In a glovebox, add
(2.5 mg, 0.005 mmol) and (R)-DM-SEGPHOS (7.8 mg, 0.011 mmol) to a Schlenk flask. -
Solvent: Add degassed DMF (1.0 mL).
-
Activation: Heat to 100°C for 10 minutes. The solution turns reddish-brown, indicating formation of the active solvent-stabilized cationic species or the neutral dichloride species depending on additives.
-
Cool: Return to room temperature.
B. Hydrogenation Workflow
-
Substrate: Add the beta-keto ester substrate (1.0 mmol) to the catalyst solution.
-
Vessel: Transfer the mixture to a stainless steel autoclave.
-
Purge: Purge with
gas (3 cycles at 5 bar). -
Pressurize: Charge
to 30 bar (approx 435 psi). -
Reaction: Stir at 50°C for 18 hours.
-
Workup: Vent
carefully. Concentrate solvent under reduced pressure. -
Analysis: Determine %ee via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).[1]
Expected Result: >98% yield, >97% ee (syn-isomer dominant due to DKR).
Scientific Validation & Troubleshooting
Why did the reaction fail? (Troubleshooting the Map)
If you observe low %ee, it is often due to a mismatch between the Steric Map and the Substrate Bulk .
-
Scenario A: Low %ee with DM-SEGPHOS.
-
Cause: The substrate might be too small (e.g., a simple methyl ketone). The 3,5-dimethyl wings are too far away to lock the small substrate in place.
-
Solution: Switch to (R)-SEGPHOS (tighter core, less remote bulk) or a ligand with ortho-substituents.[1]
-
-
Scenario B: No Reaction.
-
Cause: The substrate is too bulky (e.g., tert-butyl ketone) and clashes with the 3,5-dimethyl wings.
-
Solution: This is rare for DM-SEGPHOS. Usually, this ligand handles bulk well. Check for catalyst poisoning or insufficient
pressure.
-
References
-
Original SEGPHOS Design: Saito, T., Yokozawa, T., Ishizaki, T., Moroi, T., Sayo, N., Miura, T., & Kumobayashi, H. (2001). New Chiral Diphosphine Ligands Designed to Have a Narrow Dihedral Angle in the Biaryl Backbone. Advanced Synthesis & Catalysis, 343(3), 264–267. [Link]
-
DM-SEGPHOS in Asymmetric Hydrogenation: Touge, T., Hakamata, T., Nara, H., & Kobayashi, T. (2011). Efficient Asymmetric Hydrogenation of α-Amino Ketones Catalyzed by Ruthenium-Diphosphine-Diamine Complexes.[1] Journal of the American Chemical Society, 133(38), 14960–14963. [Link]
-
Buried Volume (SambVca) Methodology: Poater, A., Cosenza, B., Correa, A., Giudice, S., Ragone, F., Scarano, V., & Cavallo, L. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands. European Journal of Inorganic Chemistry, 2009(13), 1759–1766. [Link]
-
Takasago Ligand Review: Shimizu, H., Nagasaki, I., & Saito, T. (2005). The synthetic utility of SEGPHOS ligands.[3][4] Tetrahedron, 61(22), 5405-5432. [Link]
Sources
history and development of SEGPHOS-Ru-DPEN precatalysts
History, Development, and Mechanistic Application in Asymmetric Hydrogenation[1]
Executive Summary
The evolution of asymmetric hydrogenation catalysts represents a cornerstone of modern pharmaceutical synthesis.[1][2] While the Nobel Prize-winning BINAP-Ru complexes revolutionized the field, the demand for higher enantioselectivity and turnover numbers (TON) led to the development of the SEGPHOS ligand family by Takasago International Corporation.
This guide analyzes the SEGPHOS-Ru-DPEN precatalyst system—a synergistic combination of a sterically tuned diphosphine ligand, a Ruthenium center, and a chiral diamine (DPEN).[3] This system exemplifies metal-ligand bifunctional catalysis , enabling the reduction of difficult substrates (e.g., simple ketones, esters) with enantiomeric excesses (ee) frequently exceeding 99%.
Ligand Architecture: The "Seagull" Evolution
The primary limitation of the BINAP ligand is its relatively wide dihedral angle (~73°), which can allow for "leakage" in the chiral pocket, reducing selectivity for smaller substrates.
The SEGPHOS Solution: Takasago scientists engineered the SEGPHOS (5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole) ligand to possess a narrower dihedral angle (~65°).[3]
-
Structural Constraint: The introduction of the methylenedioxy (–O–CH₂–O–) moiety on the biaryl backbone restricts rotation more effectively than the binaphthyl backbone of BINAP.
-
The "Seagull" Analogy: Takasago likens BINAP to a butterfly and SEGPHOS to a seagull.[3] The seagull’s wings (phenyl rings) are swept back at a steeper angle due to the narrower body (backbone), creating a deeper, more defined chiral pocket.
Visualization: Ligand Evolution Timeline
Figure 1: The evolutionary trajectory from BINAP to SEGPHOS, highlighting the critical reduction in dihedral angle.
The Catalyst System: Ru-SEGPHOS-DPEN
The power of this system lies in the "Matched Pair" concept.[3] The chiral diphosphine (SEGPHOS) controls the quadrant occupancy around the metal, while the chiral diamine (DPEN: 1,2-diphenylethylenediamine) provides the necessary NH functionality for the bifunctional mechanism.
The Components
| Component | Function | Key Feature |
| Ruthenium (Ru) | Catalytic Center | Octahedral geometry; hydridic character.[3][4][5][6] |
| SEGPHOS | Chiral Environment | Narrow dihedral angle maximizes steric bulk interaction with substrate.[3] |
| DPEN | H-Bond Donor | The -NH₂ protons stabilize the transition state via H-bonding to the substrate oxygen.[3] |
Configuration Rule: To achieve maximum enantioselectivity, the configuration of the diphosphine and the diamine must be matched.
-
Standard Match: (R)-SEGPHOS is typically paired with (R,R)-DPEN.[3]
-
Mismatched: (R)-SEGPHOS with (S,S)-DPEN usually results in significantly lower ee and activity.[3]
Mechanistic Deep Dive: Metal-Ligand Bifunctional Catalysis
Unlike traditional hydrogenation where the substrate binds to the metal (inner-sphere), the SEGPHOS-Ru-DPEN system operates via an outer-sphere mechanism .[3]
-
Heterolytic Cleavage: H₂ is split.[3] One H becomes a hydride on Ru, the other becomes a proton on the amine nitrogen.
-
TS Assembly: The ketone substrate does not bind to the metal. Instead, it interacts with the catalyst via a six-membered pericyclic transition state.[3]
-
The Carbonyl Oxygen accepts a proton from the NH.
-
The Carbonyl Carbon accepts a hydride from the Ru.
-
-
Concerted Transfer: Hydrogenation occurs simultaneously, releasing the alcohol and regenerating the 16-electron species.[3]
Note on Modern Theory: Recent computational studies suggest the mechanism may involve an ion-pair intermediate where the transition state is stabilized by non-covalent interactions, but the bifunctional NH-effect remains the critical design element.[3]
Visualization: Catalytic Cycle
Figure 2: The Noyori-type metal-ligand bifunctional catalytic cycle facilitated by SEGPHOS-Ru-DPEN.
Performance Data: SEGPHOS vs. BINAP
The structural rigidity of SEGPHOS translates directly to higher enantioselectivity, particularly for "difficult" substrates like aliphatic ketones.
Table 1: Comparative Hydrogenation of Acetol (Hydroxyacetone) Conditions: Ru catalyst, MeOH, 30°C, 50 atm H₂
| Ligand | Dihedral Angle (θ) | % ee (Product) | Relative Activity |
| (R)-BINAP | ~73° | 89% | 1.0x |
| (R)-SEGPHOS | ~65° | 98.5% | >2.0x |
| (R)-DM-SEGPHOS | ~65° (Bulkier) | >99% | High |
Data Source: Synthesized from Takasago Technical Notes and Saito et al. (Adv.[3] Synth. Catal. 2001).[7][8]
Experimental Protocols
Safety Warning: Ruthenium complexes are active catalysts.[3] Work under inert atmosphere (Argon/Nitrogen).[3][9] Methanol is flammable and toxic.[3] High-pressure hydrogen requires rated vessels.[3]
Protocol A: Preparation of the Catalyst Solution (In-Situ)
While isolated precatalysts (e.g., RuCl2(SEGPHOS)(DPEN)) are commercially available and recommended for reproducibility, an in-situ preparation is common in screening.[3]
-
Weighing: In a glovebox, weigh [RuCl2(benzene)]2 (0.005 mmol) and (R)-SEGPHOS (0.01 mmol) into a Schlenk flask.
-
Solvation: Add anhydrous DMF (1.0 mL). Heat at 100°C for 10 minutes under Argon flow. The solution turns reddish-brown.[3]
-
Diamine Addition: Cool to room temperature. Add (R,R)-DPEN (0.01 mmol).[3] Stir for 30 minutes.
-
Usage: This solution contains the active precatalyst and should be used immediately or stored strictly under inert gas.[3]
Protocol B: General Asymmetric Hydrogenation of a Ketone
Target: Reduction of Acetophenone to (R)-1-Phenylethanol.[3]
-
Substrate Prep: Add Acetophenone (10 mmol) to a high-pressure autoclave glass liner.
-
Catalyst Addition: Add the Catalyst Solution (from Protocol A, S/C = 1000) and solvent (Isopropanol, 5 mL).
-
Base Activation: Add t-BuOK (0.1 mmol) dissolved in Isopropanol. Note: Base is required to generate the active 16e species from the chloride precatalyst.
-
Pressurization: Seal the autoclave. Purge with H₂ (3x at 5 atm). Pressurize to 10–30 atm (150–450 psi) .
-
Reaction: Stir vigorously at 30°C for 4–12 hours.
-
Workup: Vent H₂ carefully. Concentrate solvent.[3] Analyze crude by chiral GC or NMR.[3]
Visualization: Experimental Workflow
Figure 3: Step-by-step workflow for in-situ catalyst generation and hydrogenation.
References
-
Discovery of SEGPHOS: Saito, T., et al. "Synthesis and properties of SEGPHOS." Adv.[3][7][8][10] Synth. Catal.2001 , 343, 264.[7][8] Link
-
Bifunctional Mechanism: Noyori, R., et al. "Asymmetric Hydrogenation of Ketones with Ruthenium Catalysts." J. Am. Chem. Soc.[3][11]1998 , 120, 13529. Link[3]
-
Industrial Application: Shimizu, H., et al. "Developments in Asymmetric Hydrogenation from an Industrial Perspective."[3] Acc.[3][8][12] Chem. Res.2007 , 40, 1385. Link[3]
-
Takasago Technical Notes: "SEGPHOS® Ligand Family."[3] Takasago International Corporation.[3][8][11][12][13] Link[3]
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Fine Chemicals | Takasago International Corporation [takasago.com]
- 3. SEGPHOS - Wikipedia [en.wikipedia.org]
- 4. Research Portal [laro.lanl.gov]
- 5. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.takasago.com [assets.takasago.com]
- 7. assets.takasago.com [assets.takasago.com]
- 8. nacatsoc.org [nacatsoc.org]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. assets.takasago.com [assets.takasago.com]
- 12. Segphos|Chiral Ligand for Asymmetric Synthesis [benchchem.com]
- 13. Takasago, powder | Sigma-Aldrich [sigmaaldrich.com]
The NH Effect: A Master Class in Ru-Diamine Catalyzed Asymmetric Hydrogenation
Executive Directive: Beyond the "Lock and Key"
In the landscape of asymmetric catalysis, the Ru(II)-diphosphine-diamine system (Noyori catalyst) represents a paradigm shift from the classical "lock and key" steric model to a metal-ligand bifunctional mechanism. For the drug development professional, understanding this is not merely academic—it is the difference between a scalable, robust process and a fickle reaction that fails upon scale-up.
This guide deconstructs the role of the diamine ligand, specifically focusing on the NH effect , and provides a self-validating framework for deploying these catalysts in the synthesis of high-value chiral intermediates.
Mechanistic Deep Dive: The Bifunctional Engine
Unlike Rh(I)-catalyzed hydrogenation, which relies on substrate coordination to the metal (inner-sphere), the Ru(II)-diamine system operates via an outer-sphere mechanism . The substrate never binds directly to the ruthenium center. Instead, the diamine ligand acts as a "molecular tether," positioning the substrate via hydrogen bonding.
The "NH Effect"
The critical feature of the diamine ligand (e.g., DAIPEN, DPEN) is the secondary amine (NH) function.
-
Hydride Delivery: The Ru-H delivers a hydride to the carbonyl carbon.
-
Proton Delivery: The N-H delivers a proton to the carbonyl oxygen.
-
Concerted Transition State: This simultaneous transfer occurs via a six-membered pericyclic transition state (TS), significantly lowering the activation energy compared to non-amine ligands.
Visualization: The Catalytic Cycle
The following diagram illustrates the hydride transfer cycle, highlighting the critical 16e⁻ / 18e⁻ interconversion.
Figure 1: The metal-ligand bifunctional cycle. Note the reversible interconversion between the 16e⁻ unsaturated species and the 18e⁻ dihydride species.
Ligand Architecture & SAR[1]
The choice of diamine is not arbitrary; it dictates the chemoselectivity and stereoselectivity of the catalyst.
Structural Classes
| Ligand Class | Example | Key Structural Feature | Application Scope |
| 1,2-Diamines | DPEN (1,2-diphenylethylenediamine) | Chiral carbon backbone; rigid. | General purpose; excellent for aryl ketones. |
| Sulfonylated Diamines | TsDPEN (N-tosyl-DPEN) | Electron-withdrawing sulfonyl group acidifies the NH proton. | Transfer Hydrogenation (ATH) . The acidity is tuned for IPA/Formate H-donors. |
| Alkylated Diamines | DAIPEN (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine) | Steric bulk + electron donation. | High-Pressure Hydrogenation . Superior for bulky tert-alkyl ketones. |
The Electronic Tuning (SAR)
-
Electron-Withdrawing Groups (EWG): On the diamine (e.g., Tosyl in TsDPEN) increase the acidity of the NH proton, facilitating H-bonding with the substrate oxygen. This is crucial for Transfer Hydrogenation where H2 gas is absent.
-
Steric Bulk: Ligands like DAIPEN or IPHAN create a chiral pocket that strictly enforces facial selectivity (Re vs Si face attack), often achieving >98% ee for difficult substrates.
Strategic Protocol: Self-Validating Systems
A robust protocol must be "self-validating," meaning the operator receives visual or analytical feedback at critical junctures to confirm the system is active.
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal hydrogenation mode based on substrate sterics and scalability requirements.
Standard Protocol: Pressure Hydrogenation of Acetophenone
Target: 1-Phenylethanol (>98% ee) Catalyst: RuCl2[(S)-BINAP][(S,S)-DPEN]
Step-by-Step Methodology:
-
Catalyst Activation (The "Yellow-to-Red" Checkpoint):
-
In a glovebox, charge RuCl2(BINAP)(DPEN) (S/C 1000-5000) into a Schlenk flask.
-
Add degassed isopropanol (IPA). The solution should be yellow/orange .
-
Add KOtBu (base) solution (Base:Ru ratio > 2:1).
-
Validation: The solution must turn reddish-brown . This indicates the formation of the active 16e⁻ dihydride species. If it remains yellow, the base is dead or O2 has quenched the catalyst.
-
-
Substrate Addition:
-
Add the ketone substrate (degassed) to the active catalyst solution.
-
Transfer to the autoclave under Argon counter-flow.
-
-
Pressurization & Reaction:
-
Purge H2 (5 bar) x 3 times.
-
Pressurize to 10–50 bar H2. Stir vigorously (>1000 rpm).
-
Validation: Monitor H2 uptake. For high S/C ratios, an exotherm may be observed.
-
-
Quench & Analysis:
-
Vent H2. The solution typically returns to a lighter color upon exposure to air (catalyst deactivation).
-
Analyze via Chiral GC/HPLC.
-
Case Study: Synthesis of (S)-Duloxetine Intermediate
Context: Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] The chiral center is established via the reduction of a Mannich base precursor.
-
Substrate: 3-(dimethylamino)-1-(2-thienyl)-1-propanone
-
Challenge: The amino group can poison non-bifunctional catalysts. The thiophene ring is sensitive to heterogeneous hydrogenation conditions.
Protocol Implementation:
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN].
-
Conditions: Formic acid/Triethylamine (5:2 azeotrope) as the hydrogen source. Solvent: DMF or EtOAc.
-
Outcome: The "NH" of the TsDPEN ligand directs the hydride delivery while the sulfonyl group prevents the amine substrate from chelating irreversibly to the Ru center.
-
Result: >95% yield, >99% ee of the (S)-alcohol, which is then converted to (S)-Duloxetine.
Troubleshooting & Expert Insights
| Symptom | Root Cause | Corrective Action |
| No Conversion | Catalyst Poisoning (O2) | Check the "Red" color shift upon base addition. If the solution turns green/black, the complex has oxidized. |
| Low ee% | Racemization / Background Reaction | Ensure base concentration is not excessive. High base loads can catalyze non-enantioselective hydride transfer (Meerwein-Ponndorf-Verley). |
| Stalled Reaction | HCl Accumulation | In pressure hydrogenation, HCl is a byproduct of the pre-catalyst activation. Ensure enough base (KOtBu) is present to neutralize it (min 2 equiv relative to Ru). |
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. Link
-
Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by Ru Complexes of Diphosphine and 1,2-Diamine. Journal of the American Chemical Society, 125(44), 13490–13503. Link
-
Wu, L., Jin, R., Li, L., Hu, X., Cheng, T., & Liu, G. (2017). A Michael Addition–Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ-Secondary Amino Alcohols (Duloxetine Synthesis).[4] Organic Letters, 19(11), 3047–3050. Link
-
Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-Hydrogenation of Ketones Catalyzed by Ruthenium Complexes of Amine-Phosphine Ligands: Metal-Ligand Bifunctional Catalysis. Coordination Chemistry Reviews, 248(21-24), 2201–2237. Link
Sources
Technical Monograph: RuCl2[(R)-dm-segphos][(R,R)-dpen] in Asymmetric Hydrogenation
[1][2][3]
Executive Summary
The ruthenium complex RuCl2[(R)-dm-segphos][(R,R)-dpen] represents a pinnacle in the evolution of Noyori-type catalysts.[1][2] Distinguished by the steric bulk and electronic properties of the DM-SEGPHOS ligand combined with the chiral diamine DPEN , this catalyst offers superior enantioselectivity and activity compared to earlier BINAP-based generations.[1][2] It is the industry standard for the asymmetric hydrogenation of simple ketones,
This guide details the physicochemical properties, mechanistic operation, and validated protocols for deploying this catalyst in high-value chiral synthesis.[2]
Chemical Identity & Physical Specifications
The precise stereochemical match between the diphosphine and diamine ligands is critical.[2] The data below refers specifically to the (R)/(R,R) mismatched combination, which is often the "matched" pair for catalytic efficacy in specific reductions.
Table 1: Technical Specifications
| Property | Data |
| Chemical Name | Dichloro[(R)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole][(1R,2R)-1,2-diphenylethylenediamine]ruthenium(II) |
| Common Name | RuCl2[(R)-dm-segphos][(R,R)-dpen] |
| CAS Number | 944450-45-7 |
| Molecular Formula | C₆₀H₆₀Cl₂N₂O₄P₂Ru |
| Molecular Weight | 1107.07 g/mol |
| Appearance | Yellow to Deep Yellow-Red Powder |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water |
| Stability | Air-sensitive in solution; Hygroscopic.[1][3][4] Store under Argon at 2–8°C. |
| Optical Rotation |
Mechanistic Insight: Metal-Ligand Bifunctional Catalysis[1][2][3][4][5]
Unlike classical hydrogenation where the metal binds the substrate, this catalyst operates via an outer-sphere mechanism .[2] The ruthenium center activates molecular hydrogen, while the amine ligand (DPEN) acts as a proton shuttle.[2] This "Metal-Ligand Bifunctional Catalysis" allows for the simultaneous delivery of a hydride (from Ru) and a proton (from NH) to the carbonyl group, avoiding direct coordination of the oxygen to the metal.[1]
Key Mechanistic Features:
-
Heterolytic H₂ Cleavage: The 16-electron Ru-amido complex splits H₂ to form a Ru-hydride/amine species.[1][2]
-
Enantio-Determining Step: The transition state involves a six-membered pericyclic ring (Ru-H-C-O-H-N) stabilized by the CH/
interaction between the ligand's aromatic rings and the substrate.[1][2] -
DM-SEGPHOS Advantage: The 3,5-dimethyl (xylyl) groups on the SEGPHOS skeleton create a tighter, more rigid chiral pocket than BINAP, enhancing the differentiation between the pro-R and pro-S faces of the ketone.[2]
Figure 1: The catalytic cycle demonstrating the metal-ligand bifunctional mechanism.[1][2] The cycle toggles between the 16e- amido species and the 18e- amino-hydride species.[1][2]
Operational Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol serves as the primary validation workflow.[2] It is designed to be self-validating: if the conversion or ee is low, the system (solvent purity, gas quality, or catalyst integrity) is compromised.[2]
Reagents & Materials[3][4][6][7][8][9][10]
-
Substrate: Acetophenone (Distilled, degassed).
-
Catalyst: RuCl2[(R)-dm-segphos][(R,R)-dpen] (S/C = 2,000–5,000).[1]
-
Base:
-BuOK (Potassium tert-butoxide), 1.0 M in -BuOH.[1][2]
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk):
-
In a 100 mL stainless steel autoclave equipped with a glass liner and a magnetic stir bar, charge the acetophenone (1.20 g, 10 mmol).
-
Add the catalyst (2.2 mg, 0.002 mmol) for an S/C of 5,000.
-
Critical Step: Add the base solution (
-BuOK, 0.1 mL, 0.1 mmol). The base is essential to generate the active 16e- species from the dichloride precursor.[2] The Base/Catalyst ratio should be 50:1.[2]
-
-
Hydrogenation:
-
Seal the autoclave and purge with H₂ gas (pressurize to 5 atm, vent, repeat 3 times).
-
Pressurize to 10 atm (approx. 150 psi) .
-
Stir vigorously at 30°C for 6–12 hours.
-
Monitoring: Monitor H₂ uptake. Reaction is complete when pressure stabilizes.[2]
-
-
Workup & Analysis:
Figure 2: Operational workflow for the asymmetric hydrogenation of ketones.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst | Ensure substrate is distilled and free of halides/sulfur.[1][2] Re-degas solvents.[2] |
| Low Conversion | Insufficient Base | Ensure Base/Catalyst ratio is > 20:[1]1. The HCl generated must be neutralized.[2] |
| Low ee | Racemization | Reduce reaction temperature.[2] Check if product is base-sensitive (if so, reduce base loading). |
| Low ee | Wrong "Match" | Confirm you are using the (R)-Segphos/(R,R)-Dpen combination.[1][2] The (R)/(S,S) mix is the "mismatched" pair.[1][2] |
References
-
Noyori, R., & Ohkuma, T. (2001).[2] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.[2]
-
Takasago International Corporation. (n.d.).[2] SEGPHOS® Ligand Profile and Applications. Retrieved October 26, 2023.[2]
-
Sigma-Aldrich. (2023).[2] Product Specification: RuCl2[(R)-dm-segphos][(R,R)-dpen] (CAS 944450-45-7).[1][2][4][5] [1]
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998).[2] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[2] RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope.[1] Journal of the American Chemical Society, 120(51), 13529–13530.[2]
Sources
- 1. RuCl2[(R-DM-BINAP][(R)-DAIPEN] | Sigma-Aldrich [sigmaaldrich.com]
- 2. Catalysts & Ligands | Takasago International Corporation [takasago.com]
- 3. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure-synth.com [pure-synth.com]
- 5. Rucl2 | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to DM-SEGPHOS and Standard SEGPHOS Ligands: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules, the selection of the appropriate chiral ligand is a critical decision that profoundly influences reaction efficiency and stereochemical outcomes. Within the pantheon of "privileged" chiral ligands, the SEGPHOS family, developed by Takasago International Corporation, has established itself as a cornerstone of modern asymmetric catalysis.[1][2][3] This guide provides a detailed technical analysis of the core differences between the parent SEGPHOS ligand and its influential derivative, DM-SEGPHOS, offering field-proven insights into how subtle structural modifications translate into significant performance advantages in specific catalytic applications.
Part 1: The Foundational Difference: A Tale of Two Structures
The efficacy of any chiral ligand begins with its three-dimensional architecture. The SEGPHOS family is built upon a C₂-symmetric, atropisomeric 4,4'-bi-1,3-benzodioxole backbone.[4][5] A defining characteristic of this scaffold is its rigid structure and a narrower dihedral angle compared to earlier benchmark ligands like BINAP. This structural feature was intentionally designed to create a more confined chiral environment, which was correctly predicted to enhance both enantioselectivity and catalytic activity in its metal complexes.[1][6]
The distinction between the parent SEGPHOS and DM-SEGPHOS lies in the substituents on the two phosphorus atoms:
-
Standard SEGPHOS : Features diphenylphosphino groups, where each phosphorus atom is bonded to two unsubstituted phenyl rings.[1]
-
DM-SEGPHOS : The phenyl groups are replaced by 3,5-dimethylphenyl (xylyl) groups.[1][2][4]
This seemingly minor substitution of two methyl groups on each of the four aromatic rings is the central point of differentiation, imparting distinct steric and electronic properties to the DM-SEGPHOS ligand.
Caption: Structural comparison of Standard SEGPHOS and DM-SEGPHOS.
Part 2: From Structure to Function: The Causality Behind Performance
As an application scientist, it is not enough to know that a ligand works; one must understand why. The superior performance of DM-SEGPHOS in certain reactions is a direct consequence of the interplay between steric and electronic effects, originating from the addition of the methyl groups.[7][8][9][10]
Pillar 1: Steric Influence
The 3,5-dimethylphenyl groups are significantly bulkier than unsubstituted phenyl rings. When DM-SEGPHOS coordinates to a metal center, these bulky groups extend into the space where the substrate must bind. This creates a more sterically hindered and rigidly defined chiral pocket.[4][5] The causality is direct: this enhanced steric hindrance forces the incoming prochiral substrate to adopt a more specific orientation to minimize steric clashes. This improved molecular recognition is often the primary driver for achieving higher levels of enantioselectivity.
Pillar 2: Electronic Tuning
Methyl groups are weakly electron-donating through an inductive effect. In DM-SEGPHOS, the presence of eight such groups increases the electron density on the phosphorus atoms. This enhanced electron density is then donated to the coordinated metal center via the P-metal bond.[7] A more electron-rich metal center can exhibit modified reactivity. For instance, in hydrogenation reactions, it can lead to more efficient activation of H₂ or influence the turnover-limiting step of the catalytic cycle, often resulting in higher catalytic activity (turnover frequency).[11]
Caption: Logic flow from structural modification to catalytic impact.
Part 3: Field-Proven Performance in Asymmetric Catalysis
The theoretical advantages of DM-SEGPHOS are consistently validated in practice. While the parent SEGPHOS is a formidable ligand, DM-SEGPHOS frequently provides a crucial performance edge, particularly in challenging hydrogenations and other transformations.
Case Study: Asymmetric Hydrogenation of β-Ketoesters
The synthesis of chiral β-hydroxy esters via asymmetric hydrogenation is a cornerstone transformation in pharmaceutical synthesis. Ruthenium complexes of SEGPHOS ligands are exceptionally effective for this purpose. Comparative studies, often benchmarked against the older BINAP ligand family, consistently show that SEGPHOS-type ligands deliver superior results.[11][12] Within the SEGPHOS family, the DM-SEGPHOS derivative often pushes the enantioselectivity to near-perfection.
| Reaction | Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | (R)-BINAP | Ru(OAc)₂[(R)-BINAP] | Ethyl benzoylacetate | >99 | 95 | [12] |
| Asymmetric Hydrogenation | (R)-DM-SEGPHOS | Ru(OAc)₂[(R)-DM-SEGPHOS] | Ethyl benzoylacetate | >99 | 99 | [12] |
| Asymmetric Hydrogenation | (R)-BINAP | Ru/Toluene | Methyl 3-oxobutanoate | 92-96 | 97-98 | [13] |
| Asymmetric Hydrogenation | (R)-DM-SEGPHOS | Ru/Ethanol | Methyl 3-oxobutanoate | >99 | 99.2 | [13] |
As the data illustrates, under similar conditions, the Ru/DM-SEGPHOS system achieves higher enantiomeric excess compared to the Ru/BINAP system. Takasago reports that in most cases, catalytic activities and enantioselectivities achieved by SEGPHOS®-ruthenium complexes are higher than those by their BINAP counterparts, with DM-SEGPHOS showing particular strength.[11]
Expanding the Scope: Reductive Aminations and Cycloadditions
The utility of DM-SEGPHOS extends beyond simple ketone reductions. It has proven highly effective for the direct reductive amination of β-keto esters to produce chiral β-amino acids, a critical building block for many active pharmaceutical ingredients.[11][14] Furthermore, copper(II) complexes of DM-SEGPHOS have been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions, affording spiropyrrolidinyl-benzoisothiazolines with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (99% ee).[15] In these cases, the ligand's steric profile was credited with controlling the exo-selective reaction course.[15]
Part 4: From Theory to Practice: Self-Validating Experimental Protocols
Trustworthiness in science is built on reproducible, detailed methodologies. The following protocols provide a framework for the preparation of a DM-SEGPHOS catalyst and its application in a benchmark reaction.
Experimental Protocol 1: Synthesis of [RuCl₂(R-DM-SEGPHOS)]₂[NEt₃]
This protocol describes the preparation of a common dimeric ruthenium precursor complex, which can be used in various asymmetric hydrogenation reactions.
Materials:
-
[Ru(cod)Cl₂]n (polymeric)
-
(R)-DM-SEGPHOS
-
Toluene, anhydrous
-
Triethylamine (NEt₃), freshly distilled
-
Standard Schlenk line and inert atmosphere (Argon or Nitrogen) glassware
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add [Ru(cod)Cl₂]n (1.0 eq) and (R)-DM-SEGPHOS (1.05 eq).
-
Add anhydrous toluene via cannula to form a suspension (approx. 0.1 M concentration).
-
Heat the mixture to 110 °C with vigorous stirring for 4-6 hours. The reaction mixture will typically turn into a clear, dark brown solution.
-
Cool the reaction to room temperature.
-
Add freshly distilled triethylamine (5.0 eq) and stir the mixture at room temperature for 1 hour. A precipitate will form.
-
Reduce the solvent volume under vacuum to approximately one-third of the original volume.
-
Add anhydrous hexane to precipitate the product completely.
-
Isolate the resulting brown-orange solid by filtration under an inert atmosphere, wash with hexane, and dry under high vacuum.
Experimental Protocol 2: Asymmetric Hydrogenation of Methyl 3-Oxobutanoate
This procedure is based on established methods for the asymmetric hydrogenation of β-ketoesters using a Ru/(R)-DM-SEGPHOS catalyst system.[13]
Materials:
-
[RuCl₂(R-DM-SEGPHOS)]₂[NEt₃] catalyst precursor
-
Methyl 3-oxobutanoate
-
Ethanol, anhydrous
-
High-pressure autoclave equipped with a magnetic stir bar
Step-by-Step Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the [RuCl₂(R-DM-SEGPHOS)]₂[NEt₃] catalyst. The substrate-to-catalyst (S/C) ratio can range from 1000 to 5000, depending on the desired efficiency. For an S/C of 2000, use 0.05 mol% of the catalyst.
-
Add anhydrous ethanol to dissolve the catalyst.
-
Add methyl 3-oxobutanoate (1.0 eq).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave three times with H₂ gas before pressurizing to the desired pressure (e.g., 10 atm).
-
Heat the autoclave to the reaction temperature (e.g., 80 °C) and stir vigorously for the required time (typically 12-18 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the H₂ pressure.
-
Remove the reaction mixture. The conversion can be determined by GC or ¹H NMR analysis.
-
The enantiomeric excess (ee) of the product, methyl 3-hydroxybutanoate, is determined by chiral GC or HPLC analysis.
Caption: Experimental workflow for asymmetric hydrogenation.
Conclusion and Outlook
The comparison between standard SEGPHOS and DM-SEGPHOS provides a compelling illustration of the power of rational ligand design in asymmetric catalysis. While both are exceptional ligands, DM-SEGPHOS represents a strategic evolution, leveraging subtle steric and electronic modifications to achieve superior performance in specific, often challenging, chemical transformations. The increased steric bulk and electron-donating nature of its 3,5-dimethylphenyl substituents allow for finer control over the chiral environment at the metal center, frequently translating to higher enantioselectivity and catalytic activity. For scientists in drug development and fine chemical synthesis, DM-SEGPHOS is not merely an alternative to SEGPHOS but a powerful tool that can unlock more efficient and selective synthetic routes to valuable chiral molecules. As always, the ultimate choice of ligand should be guided by empirical screening, but a deep understanding of the underlying structural and mechanistic principles, as outlined in this guide, is indispensable for making informed and successful decisions in the laboratory.
References
- The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. (2025).
-
SEGPHOS - Wikipedia. Wikipedia. [Link]
-
Hu, H., Ichiryu, H., Seki, N., & Nakajima, K. (2020). Synthesis, Characterization, and Application of Segphos Derivative Having Diferrocenylphosphino-Donor Moieties. Organometallics, 39(4), 559–566. [Link]
-
Kennington, S. C. D., Romea, P., & Urpí, F. (2022). Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂ for the Enantioselective Acetal Formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate. Organic Syntheses, 99, 1-14. [Link]
-
A Practical Synthesis of (R)- and (S)-SEGPHOS. Organic Syntheses. [Link]
-
Genov, M., et al. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS, 100(26), 16183-16188. [Link]
-
Chen, J., et al. (2016). Cu(ii)/DM-Segphos catalyzed asymmetric 1,3-dipolar cycloaddition of benzoisothiazole-2,2-dioxide-3-ylidenes and azomethine ylides. RSC Advances, 6(81), 77893-77898. [Link]
-
SEGPHOS® Brochure. Takasago International Corporation. [Link]
-
DeBruin, K. E., & Petersen, J. R. (1972). Steric and Electronic Effects on the Stereochemistry of the Alkaline Hydrolysis of Acyclic Dialkoxyphosphonium Salts. The Journal of Organic Chemistry, 37(14), 2272–2278. [Link]
-
Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1198. [Link]
-
Jones, A. X., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics. ACS Catalysis, 13(2), 1083–1092. [Link]
-
Grzegorz, S., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Dyes and Pigments, 142, 456-467. [Link]
-
SEGPHOS - Grokipedia. Grokipedia. [Link]
Sources
- 1. SEGPHOS - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (R)-Rutheniumdiacetate-(DM-SEGPHOS)|CAS 944450-50-4 [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.takasago.com [assets.takasago.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.cn]
- 15. Cu(ii)/DM-Segphos catalyzed asymmetric 1,3-dipolar cycloaddition of benzoisothiazole-2,2-dioxide-3-ylidenes and azomethine ylides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Coordination Geometry & Mechanistic Control in Chiral Ruthenium Diphosphine Diamine Complexes
Executive Summary
In the high-stakes arena of asymmetric synthesis, particularly for pharmaceutical intermediates, the RuCl₂(diphosphine)(diamine) class of catalysts (Noyori-type) represents the gold standard. However, the efficacy of these complexes is not merely a function of their components but of their precise coordination geometry .
This guide moves beyond basic stoichiometry to explore the structural causality that drives enantioselectivity.[1] We examine the transition from the trans-dichloro precatalyst to the active 18-electron hydride species, detailing the metal-ligand bifunctional mechanism that permits chemoselective hydrogenation of ketones and imines without direct metal-oxygen coordination.[]
Structural Architecture: The Geometry of Selectivity
The catalytic prowess of these complexes relies on the distortion of their octahedral geometry.[1] The generic formula
The Pre-Catalyst: Trans vs. Cis Isomerism
While the diphosphine (e.g., BINAP) and diamine (e.g., DAIPEN) impose a cis chelation due to their bite angles, the remaining two chloride ligands dictate the isomeric state.
-
Kinetic Trans-Isomer: In the most active precatalysts, the chloride ligands occupy the apical positions (trans to each other). The diphosphine and diamine ligands occupy the equatorial plane.[1] This
-symmetric arrangement minimizes steric clash between the bulky aryl groups of the phosphine and the diamine substituents.[1] -
Thermodynamic Cis-Isomer: Under thermal stress or in specific solvents, the complex may isomerize to a cis-dichloro geometry (Λ or Δ), which is often catalytically inferior or alters the enantioselectivity profile.
The "NH Effect"
The defining feature of this architecture is the NH proton on the diamine.[1] Unlike traditional hydrogenation where the substrate binds to the metal (inner-sphere), these complexes utilize the amine proton to form a hydrogen bond network, stabilizing the transition state outside the primary coordination sphere.
Mechanistic Implications: The Outer-Sphere Pathway
The reduction of ketones proceeds via a Metal-Ligand Bifunctional Mechanism .[][1][3] The ruthenium center does not act as a Lewis acid activating the carbonyl oxygen; instead, it serves as a hydride donor while the ligand acts as a proton donor.[1]
The Catalytic Cycle
-
Activation: The trans-dichloro precatalyst undergoes base-promoted elimination of HCl in the presence of
(or isopropanol in transfer hydrogenation) to form the active Ru-hydride amine species.[][1] -
Enantio-differentiation: The chiral pocket formed by the BINAP naphthyl rings and the diamine substituents (e.g., the anisyl groups in DAIPEN) forces the prochiral ketone to approach in a specific orientation.[1]
-
Hydride Transfer (The TS): A concerted transfer of the hydridic H (from Ru) and the protic H (from N) occurs via a six-membered pericyclic transition state .[1]
Visualization of the Pathway
Figure 1: The metal-ligand bifunctional catalytic cycle, highlighting the non-classical outer-sphere transition state.[]
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of
Materials & Stoichiometry[2][3]
-
Ruthenium Source:
(dimer) -
Diphosphine: (S)-BINAP (1.05 eq relative to Ru)[]
-
Diamine: (S)-DAIPEN (1.1 eq)[]
-
Solvent: DMF (Degassed, Anhydrous)
Step-by-Step Synthesis Workflow
Critical Safety Note: Phosphine ligands are susceptible to irreversible oxidation.[1] All steps must be performed under a strict Argon or Nitrogen atmosphere using Schlenk techniques.[1]
-
Ligand Exchange (Phosphine):
-
Diamine Coordination:
-
Isolation:
Visualization of Synthesis Logic
Figure 2: Sequential ligand exchange protocol ensuring kinetic control of the trans-dichloro geometry.
Analytical Validation: The 31P NMR Fingerprint
The most reliable method to confirm the coordination geometry (and purity) is 31P{1H} NMR .[1]
Interpreting the Signals
In a
| Parameter | Trans-Isomer (Target) | Cis-Isomer (Impurity) | Free Oxide (Degradation) |
| Shift ( | ~44 - 46 ppm (Singlet) | ~30 - 35 ppm (Doublets) | ~25 - 30 ppm |
| Multiplicity | Singlet (s) | Pair of Doublets (dd) | Singlet (s) |
| Symmetry | N/A |
Note: Shifts are solvent-dependent (typically measured in
Why this matters: If your NMR shows multiple doublets in the 30-40 ppm range, you have likely formed the thermodynamic cis-isomer or a mixture of diastereomers, which will significantly degrade enantioselectivity (ee%) in the final hydrogenation.
Application in Drug Development[2]
This catalyst class is pivotal in the synthesis of chiral APIs.[1] A classic example is the synthesis of (R)-1-phenylethanol derivatives , precursors to various NK1 antagonists and antidepressants.[]
-
Substrate Class: Aryl-alkyl ketones.[][1]
-
Conditions: 4-8 atm
, catalytic base (t-BuOK), isopropanol solvent.
The strict control of the coordination geometry described above allows for S/C (Substrate-to-Catalyst) ratios exceeding 100,000 , making the process economically viable for ton-scale manufacturing.[]
References
-
Noyori, R., & Ohkuma, T. (2001).[1][3] Asymmetric Hydrogenation by Architectural and Functional Molecular Engineering. Angewandte Chemie International Edition, 40(1), 40–73.
-
Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes.[][3] Journal of the American Chemical Society, 125(44), 13490–13503.
-
Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-Hydrogenation of Ketones Catalyzed by Ruthenium(II) Complexes. Coordination Chemistry Reviews, 248(21-24), 2201–2237.
-
Org. Synth. (2005).[1][5] Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes. Organic Syntheses, 72, 74.
Sources
Methodological & Application
Application Notes and Protocols for Asymmetric Hydrogenation Utilizing Ru-DM-SEGPHOS
Introduction: The Pursuit of Chirality in Modern Synthesis
Asymmetric hydrogenation stands as a cornerstone of modern organic synthesis, offering an efficient and atom-economical pathway to enantiomerically enriched molecules crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The ability to selectively introduce a stereocenter via the addition of hydrogen across a prochiral double bond has revolutionized the synthesis of complex chiral building blocks. At the heart of this transformation lies the catalyst, a synergistic combination of a transition metal and a chiral ligand that orchestrates the stereochemical outcome of the reaction.
Among the privileged class of chiral ligands, SEGPHOS® and its derivatives have emerged as powerful tools for achieving high enantioselectivity and catalytic activity.[3] Developed by Takasago International Corporation, SEGPHOS® possesses a narrower dihedral angle compared to its predecessor, BINAP, which often translates to superior performance.[3] This guide focuses specifically on DM-SEGPHOS®, a derivative featuring 3,5-dimethylphenyl groups on the phosphorus atoms, which enhances the ligand's electronic and steric properties.[3] When complexed with ruthenium, Ru-DM-SEGPHOS catalysts have demonstrated exceptional efficacy in the asymmetric hydrogenation of a broad range of substrates, particularly functionalized ketones.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a detailed protocol for asymmetric hydrogenation using the Ru-DM-SEGPHOS catalytic system. Beyond a mere recitation of steps, this guide delves into the underlying principles, mechanistic considerations, and practical insights to empower users to successfully implement and optimize this powerful synthetic methodology.
I. The Ru-DM-SEGPHOS Catalyst System: Principles and Advantages
The efficacy of the Ru-DM-SEGPHOS catalyst stems from the unique synergy between the ruthenium metal center and the chiral diphosphine ligand. The electron-rich nature and specific geometry of DM-SEGPHOS® create a well-defined chiral environment around the metal, enabling precise stereochemical control during the hydrogenation process.
Key Advantages:
-
High Enantioselectivity: Ruthenium complexes of SEGPHOS® and its derivatives frequently exhibit superior catalytic activity and enantioselectivity compared to their BINAP counterparts, particularly in the hydrogenation of α-, β-, and γ-functionalized ketones.[4][5]
-
Broad Substrate Scope: The Ru-DM-SEGPHOS system is effective for the asymmetric hydrogenation of a variety of functionalized ketones, including α-, β-, and γ-ketoesters, which are precursors to valuable chiral alcohols and amino acids.[5][6]
-
High Catalytic Activity: These catalysts often operate efficiently at low catalyst loadings, making them economically viable for larger-scale synthesis.[7]
II. Mechanistic Insights: The Outer-Sphere Pathway
The asymmetric hydrogenation of β-ketoesters catalyzed by Ru-diphosphine complexes is generally understood to proceed through an outer-sphere mechanism.[8] This pathway elegantly rationalizes the high enantioselectivity and broad functional group tolerance observed with the Ru-DM-SEGPHOS system.
Proposed Catalytic Cycle:
The catalytic cycle can be conceptualized in the following key steps:
-
Catalyst Activation: The catalyst precursor, often a Ru(II) species, reacts with molecular hydrogen to form a ruthenium-hydride intermediate.[8]
-
Substrate Coordination: The substrate, such as a β-ketoester, coordinates to the ruthenium center.
-
Hydride Transfer: A hydride ligand from the ruthenium is transferred to the carbonyl carbon of the coordinated substrate. This step is often the enantio-determining step, where the chiral ligand dictates the facial selectivity of the hydride attack.
-
Product Formation and Catalyst Regeneration: The resulting chiral product dissociates from the metal center, which is then ready to re-enter the catalytic cycle.[8]
"Ru(II)-DM-SEGPHOS" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ru-H_Intermediate" [label="Ru-H Intermediate"]; "Substrate_Coordination" [label="Substrate Coordination"]; "Hydride_Transfer" [label="Hydride Transfer\n(Enantio-determining)"]; "Product_Complex" [label="Product Complex"]; "Chiral_Product" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Substrate" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "H2" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Ru(II)-DM-SEGPHOS" -> "Ru-H_Intermediate" [label="H₂"]; "Ru-H_Intermediate" -> "Substrate_Coordination" [label="Substrate"]; "Substrate_Coordination" -> "Hydride_Transfer"; "Hydride_Transfer" -> "Product_Complex"; "Product_Complex" -> "Chiral_Product" [label="Dissociation"]; "Product_Complex" -> "Ru(II)-DM-SEGPHOS" [label="Regeneration"]; "H2" -> "Ru(II)-DM-SEGPHOS" [style=invis]; "Substrate" -> "Substrate_Coordination" [style=invis]; }
Figure 1: Proposed Catalytic Cycle for Ru-DM-SEGPHOS Hydrogenation.
III. Experimental Protocol: Asymmetric Hydrogenation of a Model β-Ketoester
This section provides a detailed, step-by-step protocol for the asymmetric hydrogenation of ethyl benzoylacetate using an in situ prepared Ru-DM-SEGPHOS catalyst. This procedure can be adapted for other similar substrates with appropriate optimization.
Materials and Equipment:
-
Ruthenium Precursor: Ru(OAc)₂[(R)-DM-SEGPHOS®] or a suitable precursor like [Ru(cod)(2-methylallyl)₂].[4]
-
Chiral Ligand: (R)-DM-SEGPHOS® or (S)-DM-SEGPHOS® depending on the desired product enantiomer.
-
Substrate: Ethyl benzoylacetate (high purity).
-
Solvent: Degassed ethanol or methanol.
-
Hydrogen Source: High-purity hydrogen gas (>99.99%).[9]
-
Autoclave or High-Pressure Reactor: Stainless steel, equipped with a magnetic stir bar and pressure gauge.
-
Inert Atmosphere: Glovebox or Schlenk line for handling air- and moisture-sensitive reagents.
-
Standard Glassware and Syringes.
Safety Precautions:
-
Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.
-
The autoclave should be operated by trained personnel and according to the manufacturer's instructions.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
subgraph "cluster_prep" { label = "Catalyst Preparation (Inert Atmosphere)"; style = "rounded"; bgcolor = "#F1F3F4"; "Charge_Reactor" [label="Charge Autoclave Liner with\nRu Precursor and DM-SEGPHOS"]; "Add_Solvent" [label="Add Degassed Solvent"]; "Stir" [label="Stir to Form Pre-catalyst"]; }
subgraph "cluster_reaction" { label = "Hydrogenation Reaction"; style = "rounded"; bgcolor = "#F1F3F4"; "Add_Substrate" [label="Add Substrate"]; "Seal_Reactor" [label="Seal Autoclave"]; "Purge" [label="Purge with H₂ (3-5 cycles)"]; "Pressurize_Heat" [label="Pressurize and Heat"]; "React" [label="Stir at Set Temperature and Pressure"]; }
subgraph "cluster_workup" { label = "Work-up and Analysis"; style = "rounded"; bgcolor = "#F1F3F4"; "Cool_Vent" [label="Cool and Vent"]; "Concentrate" [label="Concentrate Reaction Mixture"]; "Purify" [label="Purify by Column Chromatography"]; "Analyze" [label="Analyze Enantiomeric Excess\n(Chiral HPLC/GC)"]; }
"Charge_Reactor" -> "Add_Solvent"; "Add_Solvent" -> "Stir"; "Stir" -> "Add_Substrate"; "Add_Substrate" -> "Seal_Reactor"; "Seal_Reactor" -> "Purge"; "Purge" -> "Pressurize_Heat"; "Pressurize_Heat" -> "React"; "React" -> "Cool_Vent"; "Cool_Vent" -> "Concentrate"; "Concentrate" -> "Purify"; "Purify" -> "Analyze"; }
Figure 2: General Experimental Workflow for Asymmetric Hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation (in situ):
-
In a nitrogen-filled glovebox, charge a glass liner for the autoclave with the ruthenium precursor and (R)-DM-SEGPHOS (typically in a 1:1.1 metal to ligand ratio).[7]
-
Add the degassed solvent (e.g., ethanol, 20 mL for a 10 mmol scale reaction) to dissolve the catalyst components.
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst complex.[7]
-
-
Reaction Setup:
-
Add the substrate, ethyl benzoylacetate (e.g., 1.92 g, 10 mmol), to the glass liner containing the catalyst solution.[4]
-
Seal the glass liner inside the autoclave.
-
-
Hydrogenation:
-
Remove the sealed autoclave from the glovebox.
-
Purge the autoclave with hydrogen gas three to five times by pressurizing and then carefully venting to remove any residual air.[4][7]
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).[4]
-
Begin stirring the reaction mixture and heat to the desired temperature (e.g., 50 °C).[4]
-
Maintain the reaction at the set temperature and pressure for the specified time (e.g., 12 hours), or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC, or HPLC).[4]
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.[4]
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.[4][7]
-
IV. Substrate Scope and Performance Data
The Ru-DM-SEGPHOS catalytic system has demonstrated broad applicability for the asymmetric hydrogenation of various functionalized ketones. The following table summarizes representative examples.
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Ethyl benzoylacetate | Ru(OAc)₂[(R)-DM-SEGPHOS] | 1000:1 | 10 | 50 | Ethanol | >99 | 99 | [4] |
| 2 | Methyl 3-oxobutanoate | RuCl₂[(S)-DM-SEGPHOS] | 1000:1 | 50 | 80 | Methanol | 98 | 99 | [5] |
| 3 | 2-Oxo-1-propanol | Ru-DTBM-SEGPHOS | - | - | - | - | - | - | [10] |
| 4 | 2-Pyridyl-substituted alkene | Ru-DTBM-SEGPHOS | 200:1 | - | - | - | - | >95 | [11][12] |
Note: S/C ratio refers to the substrate-to-catalyst molar ratio. Dashes indicate that specific data was not provided in the cited source.
V. Troubleshooting Guide
Even with a well-established protocol, challenges can arise. This section addresses common issues and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be deactivated due to improper handling or storage, or poisoned by impurities. | Ensure the catalyst and ligand are handled under inert conditions. Use high-purity, degassed solvents. Purify the substrate to remove potential catalyst poisons such as sulfur compounds.[7][9] |
| Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently. | Check for leaks in the reactor system. Ensure the reactor is properly sealed. Increase the hydrogen pressure within the safe operating limits of the equipment.[9] | |
| Low Enantioselectivity | Incorrect Ligand Enantiomer: The wrong enantiomer of the ligand was used for the desired product configuration. | Verify that the correct (R) or (S) enantiomer of DM-SEGPHOS is being used. |
| Suboptimal Reaction Conditions: Temperature, pressure, or solvent may not be optimal for the specific substrate. | Systematically screen reaction parameters such as temperature, pressure, and solvent to find the optimal conditions for your substrate.[1] | |
| Catalyst Deactivation During Reaction | Substrate or Product Inhibition: The substrate or product may be inhibiting the catalyst. | Lower the initial substrate concentration. If possible, remove the product as it is formed (less practical for batch reactions). |
| Presence of Poisons: Impurities in the substrate or solvent can deactivate the catalyst over time. | Ensure the use of high-purity starting materials and solvents.[7] |
VI. Conclusion
The Ru-DM-SEGPHOS catalyst system represents a powerful and versatile tool for asymmetric hydrogenation, providing a reliable method for accessing highly enantiomerically enriched compounds. By understanding the fundamental principles of the catalyst, the reaction mechanism, and the critical experimental parameters, researchers can effectively apply this technology to advance their synthetic endeavors. The detailed protocol and troubleshooting guide provided herein are intended to serve as a practical resource for achieving successful and reproducible results in the laboratory and beyond.
VII. References
-
Asymmetric Hydrogenation. (2015). ETH Zurich. Retrieved from:
-
Asymmetric hydrogenation. Wikipedia. Retrieved from:
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications. Retrieved from:
-
Optimizing Reactions with (R)-DM-Segphos Catalysts. Benchchem. Retrieved from:
-
(R)-DM-Segphos in Asymmetric Catalysis: A Comparative Guide to Product Structure Confirmation. Benchchem. Retrieved from:
-
BINAP/SEGPHOS® Ligands and Complexes. MilliporeSigma. Retrieved from:
-
SEGPHOS. Wikipedia. Retrieved from:
-
SEGPHOS®. Takasago International Corporation. Retrieved from:
-
Troubleshooting guide for the asymmetric hydrogenation of ethyl benzoylformate. Benchchem. Retrieved from:
-
Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. PubMed. Retrieved from:
-
Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis. Retrieved from:
-
The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. Research on Chemical Intermediates. Retrieved from:
Sources
- 1. ethz.ch [ethz.ch]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. SEGPHOS - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.takasago.com [assets.takasago.com]
- 6. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Optimization of Asymmetric Ketone Hydrogenation: A Guide to Solvent Selection with Ru-SEGPHOS Catalysts
Executive Summary
The selection of the reaction medium is not merely a logistical choice for solubility; in asymmetric hydrogenation, the solvent is a chemo-active component of the catalytic cycle. This guide details the optimization of Ruthenium-SEGPHOS® catalyzed hydrogenations. Unlike broader ligand classes (e.g., BINAP), SEGPHOS ligands possess a narrower dihedral angle, creating a tighter chiral pocket that enhances enantioselectivity. However, this rigidity makes the system highly sensitive to solvent steric bulk and hydrogen-bonding capabilities.
This document provides a decision framework for solvent selection, validated protocols for functionalized and simple ketones, and troubleshooting strategies to maximize Enantiomeric Excess (% ee) and Turnover Frequency (TOF).
Mechanistic Foundation & Solvent Influence
To select the correct solvent, one must understand the specific catalytic cycle active for the substrate class.
Functionalized Ketones (e.g., -keto esters)
Mechanism: Inner-sphere coordination. The substrate chelates to the Ru center via the carbonyl oxygen and the directing group (ester/amide). Solvent Role:
-
Protic Solvents (MeOH, EtOH): Stabilize the ionic intermediates and facilitate proton transfer. Methanol usually yields the highest reaction rates (TOF) due to low steric hindrance and high dielectric constant.
-
Aprotic Solvents (DCM, THF): Generally retard the reaction unless acid additives are used, as they lack the hydrogen-bonding network necessary to stabilize the transition state.
Simple Ketones (Unfunctionalized)
Mechanism: Outer-sphere (Noyori-type). Requires a diamine co-ligand (e.g., Ru-SEGPHOS-DAIPEN).[1] The hydride is transferred from Ru and a proton from the amine ligand simultaneously. Solvent Role:
-
Secondary Alcohols (IPA): Often preferred to prevent transesterification (if esters are present elsewhere) and to balance the reversibility of the hydride transfer.
-
Base Dependency: These reactions require a base (e.g.,
-BuOK), making solvent stability against strong bases critical.
Solvent Selection Matrix
The following table synthesizes experimental data regarding solvent performance with Ru-SEGPHOS complexes.
| Solvent | Dielectric Const.[2][3][4][5] ( | Relative Rate (TOF) | Impact on ee | Best Use Case |
| Methanol (MeOH) | 33.0 | Highest | High | Standard starting point for |
| Ethanol (EtOH) | 24.5 | High | Highest | Use if MeOH gives slightly lower ee; the bulkier alkyl group can improve facial selectivity. |
| Isopropanol (IPA) | 17.9 | Moderate | High | Preferred for simple ketones with diamine co-ligands; prevents transesterification. |
| Trifluoroethanol (TFE) | 26.7 | High | Variable | "Magic solvent" for difficult substrates; boosts activity via strong H-bond donation. |
| Dichloromethane (DCM) | 8.9 | Low | Low-Mod | Only for greasy substrates insoluble in alcohols. Requires acid additive to restore activity. |
| THF | 7.5 | Low | Moderate | Rarely used alone; useful as a co-solvent for solubility. |
Decision Pathways & Workflows
Solvent & Catalyst Selection Tree
The following logic gate determines the optimal starting conditions based on substrate electronics and sterics.
Figure 1: Decision tree for selecting catalyst precursors and primary solvents based on substrate class.
Detailed Experimental Protocols
Protocol A: Asymmetric Hydrogenation of -Keto Esters
Target: Synthesis of
Reagents:
-
Substrate: 10 mmol
-
Catalyst: 0.01 mmol (S/C = 1,000)
-
Solvent: Methanol (degassed), 5.0 mL
Step-by-Step Procedure:
-
Safety Check: Inspect autoclave seals. H
gas is flammable at high pressures. -
Degassing: Degas Methanol using the freeze-pump-thaw method or by sparging with Argon for 20 minutes. Note: Oxygen poisons Ru-hydride species.
-
Loading (Glovebox preferred):
-
Weigh the Ru-SEGPHOS complex into a glass liner.
-
Add the substrate.[7]
-
Add degassed Methanol.
-
Place a magnetic stir bar and seal the liner inside the autoclave.
-
-
Purging:
-
Pressurize autoclave with H
to 5 atm, then vent. Repeat 3 times to remove air.
-
-
Reaction:
-
Pressurize to 30 atm (approx 440 psi) .
-
Heat to 50°C (or 30°C for highly enantioselective requirements).
-
Stir at >700 rpm for 16 hours.
-
-
Workup:
-
Vent H
carefully in a fume hood. -
Concentrate the solvent under reduced pressure.
-
Analyze conversion via NMR and ee via Chiral HPLC/GC.
-
Protocol B: Asymmetric Hydrogenation of Simple Ketones
Target: Synthesis of chiral secondary alcohols (e.g., 1-phenylethanol).
Catalyst: RuCl
Step-by-Step Procedure:
-
Preparation:
-
Dissolve substrate (10 mmol) in Isopropanol (IPA) (5 mL).
-
-
Catalyst Addition:
-
Add Ru-catalyst (S/C = 2,000 to 5,000).
-
Add
-BuOK solution (Base/Catalyst ratio = 50:1 to 100:1). Crucial: The base activates the pre-catalyst by forming the Ru-hydride.
-
-
Reaction Conditions:
-
Pressure: 10–20 atm H
. (Lower pressure is often sufficient for this active species). -
Temperature: 25°C (Room Temp). Higher temps may erode ee due to racemization.
-
-
Workup:
-
Vent H
. -
Quench immediately with a small amount of dilute HCl or silica gel to neutralize the base (prevents product racemization).
-
Filter and concentrate.
-
Troubleshooting & Optimization
If the standard protocols yield suboptimal results, apply the following corrective measures:
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O | Improve degassing; ensure H |
| Steric Hindrance | Switch solvent to TFE (Trifluoroethanol) or add trace acid (HCl). | |
| Low H | Increase pressure to 50 atm; increase stir rate (mass transfer limit). | |
| Low Enantioselectivity | Temperature too high | Lower temperature to 25°C or 10°C (will require longer time). |
| Wrong Solvent | Switch from MeOH to EtOH or IPA (bulkier solvent enhances facial discrimination). | |
| Racemization (Simple Ketones) | Ensure base is quenched immediately after reaction. |
Experimental Workflow Diagram
Figure 2: Standard operational workflow for high-pressure asymmetric hydrogenation.
References
-
Takasago International Corporation. "SEGPHOS® Ligand Family: Technical Brochure." Takasago Fine Chemicals Division.[8] [Link][6]
-
Saito, T., et al. "Synthesis of SEGPHOS and its Application to Asymmetric Hydrogenation."[2] Advanced Synthesis & Catalysis, 2001, 343(3), 264–267. [Link]
-
Noyori, R., & Ohkuma, T. "Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts." Angewandte Chemie International Edition, 2001, 40(1), 40–73. [Link]
-
Lipshutz, B. H., et al. "Asymmetric 1,4-Reductions of Hindered ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Substituted Cycloalkenones Using Catalytic SEGPHOS-Ligated CuH." Organic Letters, 2004, 6(8), 1273–1275. (Demonstrates SEGPHOS utility in difficult reductions). [Link]
Sources
enantioselective synthesis of chiral alcohols using Ru-DM-SEGPHOS
Application Note: Enantioselective Synthesis of Chiral Alcohols using Ru-DM-SEGPHOS
Executive Summary
This technical guide details the protocol for utilizing Ru-DM-SEGPHOS , a second-generation chiral catalyst, for the asymmetric hydrogenation of functionalized ketones (specifically
While BINAP established the field of asymmetric hydrogenation, DM-SEGPHOS (5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole) represents a significant evolution.[1][2] Its bi-1,3-benzodioxole backbone possesses a narrower dihedral angle compared to the binaphthyl backbone of BINAP.[1] This structural rigidity minimizes the "chiral pocket" volume, enhancing the stereochemical communication between the ligand and the substrate. In industrial applications, this translates to higher enantiomeric excess (% ee) and lower catalyst loading (S/C ratios up to 10,000:1).[2][3]
Mechanistic Insight & Catalyst Selection
The Dihedral Angle Effect
The superior performance of SEGPHOS ligands is attributed to the "dihedral angle" theory.
-
BINAP: The binaphthyl backbone is flexible; the dihedral angle can widen, allowing "leakage" in stereocontrol.
-
SEGPHOS: The methylenedioxy segments lock the backbone. The narrower angle pushes the P-aryl rings closer to the metal center, creating a tighter coordination sphere.
-
DM-SEGPHOS: The addition of 3,5-dimethyl groups (xylyl) to the phosphorous-bound phenyl rings increases steric bulk, further restricting the rotation of the substrate and enforcing a single hydride transfer trajectory.[1]
Ligand Comparison Table
| Feature | (R)-BINAP | (R)-SEGPHOS | (R)-DM-SEGPHOS |
| Backbone | Binaphthyl | Bi-1,3-benzodioxole | Bi-1,3-benzodioxole |
| P-Substituents | Phenyl | Phenyl | 3,5-Dimethylphenyl (Xylyl) |
| Dihedral Angle | ~75° (Flexible) | ~65° (Rigid) | ~65° (Rigid + Bulky) |
| Typical % ee | 90-95% | 95-98% | >99% |
| Substrate Scope | Broad | Broad | Sterically demanding ketones |
Stereochemical Model (Graphviz)
The following diagram illustrates the stereochemical control mechanism during the hydride transfer step.
Figure 1: Catalytic cycle showing the critical role of steric bulk in the transition state.
Experimental Protocol
Target Transformation: Asymmetric Hydrogenation of Methyl 3-oxobutanoate to Methyl (R)-3-hydroxybutyrate.
Catalyst:
Materials & Equipment
-
Substrate: Methyl 3-oxobutanoate (Distilled prior to use).[1][2]
-
Catalyst:
(Commercially available or prepared in situ).[1][2] -
Solvent: Methanol (Degassed, anhydrous grade).[2]
-
Equipment: Stainless steel autoclave (e.g., Parr reactor) with magnetic stirring and temperature control.
-
Gas: Hydrogen (Grade 5.0, >99.999% purity).[2]
Step-by-Step Procedure
-
Preparation of Catalyst Solution (Glovebox or Schlenk Line):
-
Substrate Addition:
-
Hydrogenation:
-
Seal the autoclave and connect to the hydrogen line.
-
Purge Cycle: Pressurize to 5 bar
and vent. Repeat 5 times to remove all traces of oxygen.[2] Critical: Oxygen poisons the Ru-hydride species.[1][2] -
Pressurize the reactor to 30 bar (approx. 435 psi) .
-
Heat the reactor to 50°C .
-
Stir vigorously (1000 rpm) for 12–16 hours.
-
-
Workup & Analysis:
Workflow Diagram
Figure 2: Operational workflow for the hydrogenation process.
Troubleshooting & Optimization
| Parameter | Observation | Corrective Action |
| Low Conversion | Reaction stops before 100% | 1. Check |
| Low ee | Product is racemic or low optical purity | 1.[1][2] Lower temperature (try 25°C).2. Switch solvent to Ethanol or Isopropanol.3. Ensure substrate is distilled (impurities can compete for coordination).[1][2] |
| Slow Rate | Reaction takes >24h | Add trace acid (e.g., 0.1 mol% HCl) to activate the pre-catalyst if using neutral Ru-complexes on difficult substrates.[2] |
Case Study: Pharmaceutical Intermediate
Context: Synthesis of the alcohol intermediate for Duloxetine (Cymbalta).
The synthesis requires the reduction of a
-
Catalyst:
.[1][2] -
Conditions: MeOH, 30 bar
, 50°C. -
Result: The DM-SEGPHOS system typically achieves >99% conversion and >99.5% ee , significantly outperforming BINAP (92% ee) for this specific thienyl-substituted substrate due to the steric clash managed by the xylyl groups on the ligand [1].
References
-
Takasago International Corporation. "SEGPHOS® Ligand Technology."[1][2][4] Takasago Technical Brochure. [Link][1][2]
-
Saito, T., et al. "Synthesis of Novel Chiral Diphosphine Ligands, SEGPHOS, and Their Application to Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 2001.[2] [Link]
-
Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)."[2] Angewandte Chemie International Edition, 2002.[2] [Link]
Sources
Application Note: The Critical Role of Base Additives in RuCl2(dm-segphos)(dpen) Catalyzed Asymmetric Hydrogenation
Abstract
The asymmetric hydrogenation of prochiral ketones to synthesize enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] The catalyst system RuCl2(dm-segphos)(dpen), a highly efficient member of the Noyori catalyst family, has demonstrated exceptional activity and enantioselectivity for this transformation.[3][4] However, the performance of this catalyst is inextricably linked to the presence and nature of a base additive. This application note provides a detailed guide for researchers and process chemists on the mechanistic importance of base selection, its impact on reaction outcomes, and a robust protocol for its application. We will explore the causality behind experimental choices to empower users to optimize this powerful catalytic system.
Mechanistic Insight: The Indispensable Role of the Base
The commercially available RuCl2(dm-segphos)(dpen) complex is a precatalyst and is catalytically inactive in its initial state. The addition of a base is not merely an optimization but a fundamental requirement to generate the active catalytic species.[5][6]
The activation process, as established through extensive mechanistic studies by Noyori, Morris, and others, involves the transformation of the 16-electron Ru(II) dichloride precatalyst into an 18-electron Ru(II) dihydride complex.[7] This occurs via a base-assisted elimination of two equivalents of HCl in the presence of molecular hydrogen (H₂).
Key Functions of the Base:
-
Generation of the Active Hydride: The primary role of the base is to facilitate the dehydrohalogenation of the precatalyst, leading to the formation of the active trans-RuH₂(dm-segphos)(dpen) species.[7][8] This is the catalyst that enters the primary hydrogenation cycle.
-
Enabling the Bifunctional Mechanism: The hydrogenation is understood to proceed through a "bifunctional" mechanism. In a concerted, six-membered pericyclic transition state, a hydride from the ruthenium center (Ru-H) is delivered to the carbonyl carbon, while a proton from the diamine ligand's amine group (N-H) is transferred to the carbonyl oxygen.[5][7] The base ensures that the diamine ligand is in the correct protonation state (as a neutral amine, not an ammonium salt) to participate in this crucial hydrogen-bonding interaction and proton transfer.
The catalytic cycle, illustrating the essential activation step, is depicted below.
Figure 1: Proposed catalytic cycle for the asymmetric hydrogenation of ketones, highlighting the initial base-mediated activation step.
Selecting the Optimal Base: A Practical Guide
The choice of base and its stoichiometry relative to the catalyst are critical parameters that directly influence reaction rate, conversion, and enantioselectivity. An inappropriate choice can lead to sluggish reactions or catalyst deactivation.
Commonly Employed Bases:
-
Alkali Metal Alkoxides: Strong, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) and sodium isopropoxide (iPrONa) are the most widely used and generally provide the best results.[5][9][10] Their high basicity ensures rapid and complete activation of the precatalyst.
-
Alkali Metal Hydroxides: Potassium hydroxide (KOH) is also a viable and cost-effective option. However, its use introduces water, which can potentially influence the reaction in some cases. It is often used effectively in alcoholic solvents.[9]
-
Organic Amines: Weaker bases like triethylamine (Et₃N) are generally ineffective and not recommended, as they are often not strong enough to efficiently deprotonate the intermediate species required for the formation of the active ruthenium dihydride.
Impact of Base Concentration:
The relationship between base concentration and reaction rate is not always linear. Studies have shown that the rate typically increases with base addition, reaches an optimum, and then may decrease if an excessive amount of base is used.[7] This suggests that a large excess of base can potentially lead to the formation of off-cycle, less active species. Therefore, screening the catalyst-to-base ratio is a crucial optimization step. Ratios ranging from 1:2 to 1:20 (catalyst:base) are common starting points.[9]
Data Presentation: Effect of Base on a Model Reaction
To illustrate the impact of base selection, the following table summarizes typical results for the asymmetric hydrogenation of acetophenone, a standard model substrate.
| Base Additive | Solvent | Catalyst:Base Ratio | Time (h) | Conversion (%) | ee (%) |
| t-BuOK | 2-Propanol | 1:10 | 2 | >99 | 99 (R) |
| KOH | 2-Propanol | 1:15 | 4 | >99 | 98 (R) |
| iPrONa | 2-Propanol | 1:10 | 3 | >99 | 99 (R) |
| Et₃N | 2-Propanol | 1:100 | 24 | <5 | N/A |
| None | 2-Propanol | N/A | 24 | No Reaction | N/A |
Table 1: Representative data on the influence of different base additives on the asymmetric hydrogenation of acetophenone catalyzed by RuCl₂(dm-segphos)(dpen). Conditions: Substrate/Catalyst = 2000/1, 8 atm H₂, 25 °C.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol details a reliable method for the asymmetric hydrogenation of acetophenone using RuCl₂(R-dm-segphos)(R,R-dpen) and potassium tert-butoxide. All operations should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents:
-
RuCl₂(R-dm-segphos)(R,R-dpen) (CAS 944450-45-7)
-
Potassium tert-butoxide (t-BuOK), >98%
-
Acetophenone, >99%, freshly distilled or passed through alumina
-
2-Propanol (IPA), anhydrous (<50 ppm H₂O)
-
Hydrogen gas (H₂), high purity (99.999%)
Equipment:
-
Glass-lined stainless steel autoclave or high-pressure glass reactor equipped with a magnetic stir bar
-
Schlenk line and glassware
-
Gas-tight syringes
Figure 2: Standard experimental workflow for the base-activated asymmetric hydrogenation reaction.
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reaction vessel is scrupulously clean and dried in an oven at 120 °C overnight. Assemble the reactor while hot and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Charging: To the sealed reactor under a positive pressure of inert gas, add RuCl₂(R-dm-segphos)(R,R-dpen) (5.5 mg, 0.005 mmol, 1.0 equiv).
-
Solvent and Base Addition: Add 5 mL of anhydrous 2-propanol. Via syringe, add 0.5 mL of a freshly prepared 0.1 M solution of t-BuOK in anhydrous 2-propanol (0.05 mmol, 10 equiv).
-
Catalyst Activation: Stir the resulting orange-brown solution at room temperature for 15-20 minutes to ensure complete activation of the precatalyst.
-
Substrate Addition: Add acetophenone (1.20 g, 10.0 mmol, 2000 equiv) via syringe.
-
Hydrogenation: Seal the reactor. Purge the headspace by pressurizing with H₂ (3-4 cycles) to ~5 atm and venting. Finally, pressurize the reactor to 8 atm with H₂.
-
Reaction: Stir the mixture vigorously at 25 °C. Monitor the reaction progress by observing H₂ uptake or by analyzing aliquots via GC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully vent the excess H₂. Quench the reaction by adding 5 mL of water. Remove the 2-propanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent to yield the crude (R)-1-phenylethanol. The product is typically >95% pure. Determine the enantiomeric excess by analysis on a chiral GC or HPLC column.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Oxygen or moisture contamination.2. Inactive base (hydrolyzed t-BuOK).3. Insufficient base or catalyst loading. | 1. Ensure all reagents are anhydrous and techniques are strictly anaerobic.2. Use a fresh bottle of t-BuOK or prepare the solution immediately before use.3. Verify calculations and consider increasing the base:catalyst ratio (e.g., to 15:1). |
| Low Enantioselectivity | 1. Reaction temperature is too high.2. Incorrect catalyst chirality for the desired product enantiomer.3. Presence of impurities in the substrate. | 1. Run the reaction at a lower temperature (e.g., 0-10 °C), though this may slow the rate.2. Double-check the catalyst specifications.3. Purify the substrate by distillation or column chromatography prior to use. |
| Reaction Stalls | 1. Catalyst deactivation.2. Hydrogen leak in the reactor system. | 1. Ensure the substrate does not contain catalyst poisons (e.g., sulfur compounds).2. Check all seals and connections on the pressure reactor. |
Conclusion
The successful application of the RuCl2(dm-segphos)(dpen) catalyst system is critically dependent on the use of a strong, non-nucleophilic base additive. The base is mechanistically essential for the in-situ generation of the active ruthenium dihydride species, which enables the highly enantioselective bifunctional hydrogenation pathway. Alkali metal alkoxides, particularly potassium tert-butoxide, consistently provide superior results. By following the detailed protocols and understanding the causal relationships outlined in this note, researchers can reliably harness the full potential of this exceptional catalyst for the efficient synthesis of high-value chiral alcohols.
References
-
Abdullah, H. A., Cvengroš, J., & Štěpnička, P. (2006). An Unexpected Possible Role of Base in Asymmetric Catalytic Hydrogenations of Ketones. Synthesis and Characterization of Several Key Catalytic Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Available at: [Link]
-
Johnson Matthey Technology Review. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Available at: [Link]
-
Macmillan Group, Princeton University. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Available at: [Link]
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510-6511. Available at: [Link]
-
Noyori, R. (2003). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 75(1), 31-41. Available at: [Link]
-
Ikariya, T., & Noyori, R. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6649-6670. Available at: [Link]
-
MDPI. (2023). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Available at: [Link]
-
Sues, P. E. (2010). On the mechanism of ruthenium-catalyzed formation of hydrogen from alcohols: a DFT study. Dalton Transactions, 39(46), 11239-11247. Available at: [Link]
-
Dorta, R., et al. (2003). Extremely High Enantioselective Redox Reaction of Ketones and Alcohols Catalyzed by RuCl2(PPh3)(oxazolinylferrocenylphosphine). Organometallics, 22(10), 2059-2064. Available at: [Link]
Sources
- 1. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RuCl2[(R)-(DM-SEGPHOS®)][(R,(R))-(DPEN)] | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ruthenium Complex Catalysts for Asymmetric Hydrogenation o… [cymitquimica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Ru-SEGPHOS Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ru-SEGPHOS catalyzed asymmetric reactions. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues leading to suboptimal enantiomeric excess (% ee). Our approach is rooted in mechanistic principles to help you not only solve the immediate problem but also to build a deeper understanding of your catalytic system.
Introduction: The Ru-SEGPHOS System
Ruthenium complexes paired with chiral bisphosphine ligands like SEGPHOS are powerful catalysts for a variety of asymmetric transformations, most notably the hydrogenation of ketones and olefins.[1][2] Achieving high enantioselectivity is paramount for the synthesis of chiral building blocks for pharmaceuticals and fine chemicals.[3] Low or inconsistent % ee is a frequent challenge that can often be traced back to a few key experimental areas. This guide provides a systematic, question-driven approach to troubleshooting.
Section 1: Foundational Checks - Reagent and Catalyst Integrity
Before delving into complex reaction optimization, it is crucial to verify the quality and handling of all components. Problems in this area are the most common source of poor results.
Q1: My reaction has low conversion and poor enantioselectivity. Could my catalyst be inactive or improperly formed?
A: Absolutely. The formation of the active catalytic species is a critical step. If the catalyst is not generated correctly, or if it deactivates, both reaction rate and enantioselectivity will suffer.
Causality: The active catalyst is typically a Ru(II) species where the SEGPHOS ligand creates a well-defined chiral environment.[4] Improper handling can lead to oxidation of the phosphine ligand or the metal center, while an incorrect ligand-to-metal ratio can result in the formation of less selective or inactive species.[5][6]
Troubleshooting Protocol:
-
Inert Atmosphere is Non-Negotiable: The phosphine groups in SEGPHOS are susceptible to oxidation.[5] Ensure all manipulations of the solid ligand, the ruthenium precursor, and the final catalyst are performed under a strictly inert atmosphere (e.g., in a glovebox).
-
Use High-Purity, Degassed Solvents: Oxygen is a potent catalyst poison. Solvents must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and anhydrous.
-
Verify Precursor and Ligand Stoichiometry: A slight excess of the SEGPHOS ligand (e.g., 1.1 equivalents relative to Ru) is often used to ensure all metal centers are complexed with the chiral ligand.[5] Verify your calculations and weighing accuracy.
-
Consider Catalyst Pre-formation: While in situ generation is common, pre-forming the Ru(OAc)₂(SEGPHOS) or a similar defined complex can lead to more reproducible results.[6] This eliminates variables associated with the activation step in the reaction vessel.
Q2: I've confirmed my catalyst preparation is meticulous, but the % ee is still low. Could the substrate be the issue?
A: Yes, substrate purity is critical. Impurities can directly interfere with the catalytic cycle.
Causality: Certain functional groups or residual reagents can act as catalyst poisons or competitive inhibitors. For instance, sulfur-containing compounds can irreversibly bind to the ruthenium center. Strong coordinating species, like residual amines or acids from a previous step, can compete with the substrate for binding to the catalyst, disrupting the chiral pocket.[7]
Troubleshooting Protocol:
-
Assess Substrate Purity: Use analytical techniques (¹H NMR, GC-MS, LC-MS) to confirm the purity of your substrate is >98%.
-
Purify the Substrate: If impurities are detected, purify the substrate using an appropriate method.
-
Recrystallization: For solids, this is highly effective at removing minor impurities.
-
Column Chromatography: Use a well-chosen eluent system to separate the substrate from contaminants. Be sure to thoroughly remove all chromatography solvent.
-
Distillation: For liquids, distillation (especially under vacuum for high-boiling compounds) is an excellent purification method.[7]
-
-
Beware of "Innocent" Impurities: Even seemingly innocuous impurities can have a significant impact. For example, in the hydrogenation of a ketone, a small aldehyde impurity might be reduced faster and non-selectively, consuming catalyst and hydrogen.
Section 2: Reaction Parameter Optimization
Once reagent quality is assured, the next step is to evaluate the reaction conditions. The enantioselectivity of Ru-SEGPHOS systems is often highly sensitive to the solvent, temperature, and pressure.
Q3: How significantly does solvent choice affect the enantioselectivity of my reaction?
A: The effect is profound. The solvent influences the stability of the catalyst-substrate complex and the transition state leading to the product, directly impacting the energy difference (ΔΔG‡) between the two enantiomeric pathways.[8]
Causality: The mechanism of Ru-catalyzed asymmetric hydrogenation often involves coordination of the substrate to the metal center.[9] The solvent can interact with the catalyst, substrate, and intermediate species. Protic solvents like methanol or ethanol can participate in hydrogen bonding and influence the outer-sphere interactions, while the polarity of aprotic solvents can affect the solubility and conformation of the catalytic complex.[8][9]
Troubleshooting & Optimization:
-
Screen a Range of Solvents: If you are experiencing low % ee, a solvent screen is a high-yield experiment. Start with commonly used solvents and vary polarity and coordinating ability.
-
Data-Driven Solvent Selection:
| Solvent Category | Example Solvents | Typical Effect on Ru-SEGPHOS Hydrogenations |
| Protic Alcohols | Methanol (MeOH), Ethanol (EtOH) | Often provide high enantioselectivity for ketone reductions due to hydrogen bonding capabilities.[9] |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good general-purpose solvents, but performance can be substrate-dependent. |
| Aromatic | Toluene | Can be effective, particularly when non-polar characteristics are beneficial.[8] |
| Solvent Mixtures | DCM/TFE, Toluene/Hexane | Using a co-solvent, like trifluoroethanol (TFE), can sometimes enhance both activity and selectivity.[6][10] |
-
Maintain Consistency: Once an optimal solvent is found, ensure its quality (anhydrous, degassed) is consistent between batches.
Q4: My % ee is moderate (~70-80%). Can I improve this by adjusting temperature or hydrogen pressure?
A: Yes, these parameters are key levers for optimization. Often, lower temperatures lead to higher enantioselectivity.
Causality: The enantiomeric excess is related to the difference in the free energy of activation for the formation of the two enantiomers. According to the Eyring equation, this difference has a greater impact on the ratio of products at lower temperatures. However, lowering the temperature will also decrease the reaction rate, so a balance must be struck.[11] Hydrogen pressure affects the concentration of the ruthenium-hydride species, which can influence the rate-determining and enantio-determining steps of the catalytic cycle.[6][9]
Troubleshooting & Optimization:
-
Temperature Screening:
-
Start at ambient temperature (20-25 °C).
-
If the rate is acceptable, decrease the temperature in increments (e.g., to 0 °C, then -20 °C) and analyze the effect on % ee.
-
If the reaction is too slow, a modest increase in temperature (e.g., to 40 °C) may be necessary, but be aware this can sometimes reduce % ee.[6]
-
-
Pressure Optimization:
-
For hydrogenations, pressure is a critical variable. While higher pressure often increases the rate, its effect on % ee can be complex and substrate-dependent.
-
Screen a range of pressures (e.g., 5 bar, 20 bar, 50 bar). For some systems, lower pressure is beneficial for selectivity.[2]
-
Section 3: Advanced Troubleshooting & Workflow
If the foundational checks and parameter optimization have not yielded the desired results, a more systematic approach is needed.
Q5: I have tried optimizing conditions, but my % ee is still not >99%. What other factors could be at play?
A: At this stage, consider more subtle effects such as additives, reaction kinetics, or catalyst loading.
Causality & Solutions:
-
Additives: The presence of additives can dramatically alter the catalytic environment. For example, halide additives (e.g., LiI, KI) have been shown to modify the coordination sphere of Ru-SEGPHOS complexes, leading to changes in both regioselectivity and enantioselectivity by forming different diastereomeric catalyst complexes.[10][12] In some cases, acidic or basic additives are required to facilitate catalyst activation or substrate binding.[6]
-
Catalyst Loading: While counterintuitive, higher catalyst loadings can sometimes lead to lower % ee. This may be due to the formation of less selective dimeric or aggregated catalyst species.[7] It is always advisable to screen a range of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%).
-
Conversion vs. % ee: It is crucial to monitor how the % ee changes with conversion. Take aliquots at different time points (e.g., 10%, 50%, 95% conversion). A decrease in % ee at high conversion could indicate product inhibition, catalyst degradation to a less selective species, or a background non-catalyzed reaction.
Troubleshooting Workflow Diagram
The following flowchart provides a logical path for diagnosing and solving issues of low enantiomeric excess.
Sources
- 1. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.cn]
- 2. ethz.ch [ethz.ch]
- 3. pnas.org [pnas.org]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Efficiency Hydrogenation with RuCl2[(R)-dm-segphos][(R,R)-dpen]
Current Status: Operational Ticket Focus: Improving Conversion Rates & Troubleshooting "Stalled" Reactions Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
System Overview: The "Seagull" vs. The "Butterfly"
You are using RuCl2[(R)-dm-segphos][(R,R)-dpen], a privileged chiral catalyst.[1][2] Unlike the wider "butterfly" bite angle of BINAP, the SEGPHOS ligand has a narrower dihedral angle (resembling a seagull).[3] This structural rigidity, combined with the steric bulk of the dm (3,5-dimethylphenyl) groups and the dpen diamine, creates a highly defined chiral pocket.[2]
Why this matters for conversion: This catalyst is designed for speed and precision .[2] If your conversion is low (<50%) or stalled, it is rarely due to the catalyst's intrinsic inability to reduce the ketone. It is almost always due to poisoning or failure to generate the active hydride species .[2]
The Mechanics of Failure (Diagnostics)
Before optimizing, we must diagnose the failure mode. Use this logic flow to identify your issue.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for hydrogenation failures.
Critical Protocols & Troubleshooting (FAQ)
Module A: The "Dead" Reaction (0% Conversion)
Q: I added the catalyst and H2, but nothing happened. Why? A: The complex RuCl2[(R)-dm-segphos][(R,R)-dpen] is a pre-catalyst .[1][2] It is a dichloride species.[2] It is catalytically inactive until the chloride ligands are removed and replaced by hydrides.[2]
-
The Fix: You MUST add a base.[2]
-
Protocol: Add t-BuOK (Potassium tert-butoxide) or KOH.[1][2]
-
Ratio: Minimum Base:Ru ratio is 2:1 (to remove both Cls).[2] However, for robust kinetics, we recommend a Base:Ru ratio of 10:1 to 50:1 , or roughly 1-2 mol% relative to the substrate if the substrate is non-acidic.
-
Mechanism:
Without base, the cycle never starts.[1][2]
Q: I added base, but it's still dead. Is my substrate the problem? A: Likely yes. Ruthenium hydrides are "soft" and love to bind to soft heteroatoms.[2]
-
The "Kryptonite" List:
-
The Test: Run a control reaction with clean Acetophenone. If that works, your substrate needs purification (recrystallization or filtration through activated alumina).[2]
Module B: The "Stalled" Reaction (Incomplete Conversion)
Q: The reaction went to 70% and stopped. Adding more H2 didn't help. A: You are likely fighting thermodynamic equilibrium or HCl poisoning .[2]
-
The Equilibrium Trap: Noyori-type hydrogenation is reversible.[2] In isopropanol (IPA), the catalyst can also perform transfer hydrogenation (using IPA as the H-source) and the reverse oxidation (using Acetone produced to oxidize your product back to ketone).[1][2]
-
HCl Accumulation: If your substrate has trace acidic impurities or hydrolyzable chlorides, HCl can build up, neutralizing the base and regenerating the inactive Ru-Cl species.[2]
Module C: Optimization for High Conversion
To move from "working" to "efficient" (High Turnover Number - TON), optimize these variables.
| Variable | Recommendation for DM-SEGPHOS | Why? |
| Solvent | MeOH or EtOH | Faster rates than IPA; less reversible.[1][2] If solubility is poor, use MeOH/DCM (3:1) or MeOH/Toluene .[2] |
| Base | t-BuOK (1.0 - 5.0 mol% vs substrate) | Soluble in organics.[1][2] Essential for the H-bond network in the transition state.[2] |
| Pressure | 10 - 30 bar | Higher pressure increases rate without eroding ee% for this specific catalyst.[1][2] |
| Temp | 25°C - 40°C | DM-SEGPHOS is thermally stable.[1][2] If slow at 25°C, push to 40°C. Check ee% stability. |
| S/C Ratio | Start 1,000:1 , aim for 10,000:1 | This catalyst is expensive; it is designed for high TON. Don't waste it at 100:1. |
The Mechanistic Logic (Why it works)
Understanding the Metal-Ligand Bifunctional Mechanism helps you troubleshoot. The amine ligand is not just a spectator; it shuttles the proton.[2]
Figure 2: The Bifunctional Mechanism. Note that the "Active Species" requires the removal of Cl.
Key Insight: The NH group on the DPEN ligand forms a hydrogen bond with the ketone oxygen, while the Ru-H delivers a hydride to the carbonyl carbon.[2] This simultaneous delivery is why the reaction is so fast and selective.[2] If you derivatize the amine (e.g., alkylate the NH), the catalyst dies.
Standard Operating Procedure (SOP)
Protocol: Asymmetric Hydrogenation of Acetophenone Derivatives
-
Preparation (Glovebox or Schlenk Line):
-
Dissolution:
-
Add degassed anhydrous Methanol (0.5 M concentration relative to substrate).[2]
-
Note: Mix substrate and catalyst before adding base if possible, or mix all simultaneously.
-
-
Pressurization:
-
Reaction:
-
Quench:
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.
-
Takasago International Corporation. (2023).[2] SEGPHOS® Ligand Family Technical Guide. Takasago Fine Chemicals Division.[2][5]
-
Saito, T., et al. (2001).[2][5] DM-SEGPHOS: A New Chiral Ligand for Practical Asymmetric Hydrogenation of
-Functionalized Ketones.[1][2] Advanced Synthesis & Catalysis. -
BenchChem. (2025).[2][4][6] Technical Support: Optimizing Reactions with (R)-DM-Segphos Catalysts.
Sources
Technical Support Center: Temperature Optimization for RuCl₂(dm-segphos)(dpen) Catalyzed Asymmetric Hydrogenation
Welcome to the technical resource hub for researchers, scientists, and drug development professionals utilizing the RuCl₂(dm-segphos)(dpen) catalyst system. This guide is designed to provide in-depth, practical solutions for optimizing reaction temperature to achieve maximum enantioselectivity in asymmetric hydrogenations. We will move beyond simple protocols to explore the underlying principles that govern selectivity, empowering you to troubleshoot effectively and achieve reproducible, high-fidelity results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the role of temperature in RuCl₂(dm-segphos)(dpen) catalyzed reactions.
Q1: What is the primary application of the RuCl₂(dm-segphos)(dpen) catalyst?
A1: RuCl₂[(R)-DM-SEGPHOS®][(R,R)-DPEN] and its corresponding enantiomer are highly efficient pre-catalysts used primarily for the asymmetric hydrogenation of various ketones, particularly amino ketones, to produce chiral alcohols and their derivatives with high enantiopurity.[1][2] These chiral products are often critical building blocks in the synthesis of pharmaceuticals.
Q2: Why is temperature such a critical parameter for controlling enantioselectivity (ee)?
A2: Temperature is a crucial factor because it directly influences the energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers.[3] The enantiomeric excess (ee) of a reaction is determined by the relative rates at which these two enantiomers are formed. According to transition state theory, these rates are exponentially dependent on the activation energies. Even small changes in temperature can significantly alter the ratio of these rates, thereby impacting the final ee.[4]
Q3: What is the general relationship between reaction temperature and enantioselectivity?
A3: In most cases for asymmetric hydrogenation, there is an inverse relationship between temperature and enantioselectivity. Lowering the reaction temperature often leads to a higher enantiomeric excess.[3][5] This is because the reaction is typically under kinetic control, and lower temperatures amplify the energetic difference between the competing diastereomeric transition states, favoring the formation of one enantiomer more significantly.
Q4: What is the difference between kinetic and thermodynamic control, and why is it important here?
A4: In this context:
-
Kinetic Control prevails when the product ratio is determined by the relative rates of formation. The product that is formed fastest (via the lowest energy transition state) will be the major product.[5][6] Asymmetric synthesis relies on kinetic control, as the two enantiomeric products have the same ground-state energy.[5][6]
-
Thermodynamic Control occurs when the reaction is reversible, and the system reaches equilibrium. The product ratio is then determined by the relative stabilities of the products themselves.[7]
For asymmetric catalysis, achieving a non-racemic mixture (ee > 0%) is only possible under kinetic control.[5][6] If the reaction were under thermodynamic control, the equal stability of the two enantiomers would inevitably lead to a 50:50 racemic mixture. Therefore, maintaining conditions that favor kinetic control, such as lower temperatures and appropriate reaction times, is paramount.[5]
Troubleshooting Guide: Low Enantioselectivity and Conversion
This section provides a systematic, question-and-answer-based approach to diagnosing and resolving common issues encountered during your experiments.
Issue 1: My enantiomeric excess (ee) is low or inconsistent.
This is the most common challenge. The following workflow can help identify the root cause.
Caption: Systematic workflow for troubleshooting low enantioselectivity.
Q5: I've validated my analytical method, but my ee is still poor. Could temperature be the sole cause?
A5: Yes, a suboptimal temperature is a very likely cause. The "literature value" for ee is often the result of careful optimization. If your reaction temperature is too high, you may be operating in a region where the energy difference between the two competing transition states is not sufficiently large to induce high selectivity.
-
Causality: The enantiomeric ratio (er) is related to the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers by the Eyring equation.[4][8] A lower temperature (T) makes the exponential term exp(-ΔΔG‡/RT) more sensitive to changes in ΔΔG‡, thus amplifying selectivity.
-
Actionable Advice: The most direct way to address this is to perform a temperature screening experiment. See Protocol 1 below for a detailed methodology. It is common to see significant improvements in ee when decreasing the temperature from ambient to 0 °C, -20 °C, or even lower.[3]
Q6: My reaction gives high ee at low temperatures, but the conversion is very low. What should I do?
A6: This is a classic trade-off between selectivity and reaction rate. While lower temperatures improve selectivity, they also slow down the reaction kinetics for both pathways.
-
Causality: Reaction rates decrease at lower temperatures as fewer molecules have sufficient energy to overcome the activation barrier.
-
Actionable Advice: Once you have identified the optimal temperature for selectivity, you can optimize other parameters to improve conversion:[3]
-
Increase Reaction Time: Allow the reaction to run for a longer period (e.g., 24-48 hours). Monitor by TLC or a relevant analytical technique to determine when the reaction has reached completion.
-
Increase Catalyst Loading: A higher catalyst concentration can increase the overall rate without affecting the selectivity. You might try increasing the loading from 1 mol% to 2 mol%.[3]
-
Increase Hydrogen Pressure: For hydrogenations, increasing the H₂ pressure increases the concentration of the active hydrogenating species, which can accelerate the reaction rate.[9]
-
Q7: I ran the same reaction at the same temperature twice but got different ee values. What causes this lack of reproducibility?
A7: Reproducibility issues often point to uncontrolled variables. While temperature is a key suspect, it's crucial to consider other factors that can be convolved with it.
-
Causality & Actionable Advice:
-
Inaccurate Temperature Control: Ensure your cooling bath or cryostat is stable and the internal reaction temperature is being measured accurately. A difference of even 5 °C can be significant.[10]
-
Reagent Purity: Impurities in the substrate or solvent can act as catalyst poisons or inhibitors.[11] Use freshly purified, anhydrous, and degassed solvents for every reaction. Ensure your substrate is of the highest possible purity.
-
Atmosphere Control: The Ru(II) catalyst and the phosphine ligand (DM-SEGPHOS) are sensitive to oxygen.[3] Inconsistent exclusion of air can lead to catalyst degradation and variable results. Always use rigorous inert atmosphere techniques (Schlenk line or glovebox).[3]
-
Experimental Protocols & Data Presentation
Protocol 1: Temperature Screening for Optimal Enantioselectivity
This protocol provides a framework for systematically evaluating the effect of temperature on the enantioselectivity of a RuCl₂(dm-segphos)(dpen)-catalyzed hydrogenation of a model ketone substrate.
1. Preparation (Strictly under Inert Atmosphere - Glovebox or Schlenk Line): a. To four separate, identical reaction vessels (e.g., pressure-rated tubes with stir bars), add the RuCl₂(dm-segphos)(dpen) catalyst (e.g., 0.01 mmol, 1 mol%). b. In each vessel, add the ketone substrate (1.0 mmol). c. Add freshly distilled, degassed solvent (e.g., Methanol, 5 mL). Ensure the solvent has been sparged with Argon or Nitrogen for at least 30 minutes. d. If a base or additive is required by your specific procedure, add it at this stage.
2. Reaction Execution: a. Seal the reaction vessels and place each one in a pre-equilibrated cooling bath or heating block set to the target temperatures. A typical screening range would be:
- Vessel 1: +25 °C (Room Temperature)
- Vessel 2: 0 °C (Ice-water bath)
- Vessel 3: -20 °C (e.g., Salt-ice bath or cryostat)
- Vessel 4: -40 °C (e.g., Acetonitrile-dry ice bath or cryostat) b. Purge each vessel with H₂ gas (3-5 cycles of pressurizing and venting). c. Pressurize all vessels to the desired hydrogen pressure (e.g., 10 atm). d. Stir all reactions at their respective temperatures for a fixed period (e.g., 16 hours).
3. Work-up and Analysis: a. After the designated time, carefully vent the hydrogen pressure. b. Quench the reaction if necessary. c. Take an aliquot from each reaction mixture to determine conversion by ¹H NMR or GC. d. Filter the reaction mixtures through a small plug of silica gel to remove the catalyst. e. Analyze the enantiomeric excess (ee) of the product in each filtrate using chiral HPLC or chiral GC.
Data Presentation: Interpreting Your Results
Summarize your findings in a clear table to easily identify the optimal temperature.
Table 1: Example Results from a Temperature Screening Study
| Entry | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | +25 | >99 | 85 |
| 2 | 0 | 98 | 94 |
| 3 | -20 | 91 | 98 |
| 4 | -40 | 65 | >99 |
From this hypothetical data, -20 °C provides the best balance of high conversion and excellent enantioselectivity. If >99% ee is absolutely required, one would choose -40 °C and then optimize for conversion by extending the reaction time or increasing catalyst loading.
Advanced Analysis: Understanding the Thermodynamics of Selectivity
For a deeper mechanistic insight, the relationship between enantioselectivity and temperature can be analyzed using a linearized form of the Eyring equation, often called an Eyring plot.[8][12][13][14]
Caption: Relationship between transition state energies and the Eyring equation.
By plotting ln(er) (where er is the enantiomeric ratio, calculated from ee) versus 1/T (in Kelvin), you can obtain a straight line.
-
Slope: The slope of this line is -ΔΔH‡/R, allowing you to determine the difference in the enthalpy of activation between the two pathways.
-
Intercept: The y-intercept is ΔΔS‡/R, providing the difference in the entropy of activation.
This analysis provides profound insight into whether the selectivity is driven by enthalpic (e.g., steric hindrance, bonding interactions) or entropic (e.g., ordering of solvent, conformational rigidity) factors.
References
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric catalysis.
- ChemRxiv. (n.d.). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
- TU Delft Repository. (n.d.). Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives.
- Bode Research Group. (2015). OC VI (HS 2015).
- BenchChem. (2025). Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis.
- Wikipedia. (n.d.). Eyring equation.
- ACS Omega. (2019). Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with (R)-DM-Segphos Catalysts.
- ResearchGate. (n.d.). Eyring plot analysis and rate constant data for the enantiomerization....
- Sigma-Aldrich. (n.d.). RuCl2 (R)-(DM-SEGPHOS ) (R,(R))-(DPEN) 944450-45-7.
- PureSynth. (n.d.). Rucl2[(R)-Dm-Segphos(Regr)][(RR)-Dpen].
- The University of British Columbia. (2019). 2.2: Eyring equation - ChIRP.
- TCI Chemicals. (n.d.). Ruthenium Complex Catalysts for Asymmetric Hydrogenation of Ketons.
- Chemistry LibreTexts. (2023). 6.4.1: Eyring equation.
- PROCOS S.P.A. (n.d.). Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Alkene Hydrogenation.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ethz.ch [ethz.ch]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. repository.tudelft.nl [repository.tudelft.nl]
- 8. Eyring equation - Wikipedia [en.wikipedia.org]
- 9. procos.it [procos.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2.2: Eyring equation | ChIRP [chirp1.chem.ubc.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
optimizing reaction time for bulky substrates with Ru-catalysts
Technical Support Center: Ruthenium Catalysis
Optimizing Reaction Times for Bulky Substrates with Ru-Catalysts
Welcome to the technical support center for Ruthenium-catalyzed reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of working with sterically demanding substrates. This guide is structured to address the most common issues encountered in the lab, moving from immediate troubleshooting to broader strategic planning for your synthetic campaigns.
The central challenge with bulky substrates is overcoming steric hindrance, which can dramatically slow down or completely stall a reaction. The key to success lies in a rational approach to catalyst selection and condition optimization, turning a sluggish reaction into an efficient transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format. Follow these guides when your reaction is not performing as expected.
Q1: My reaction is extremely slow or has stalled completely after a few hours. Where do I start troubleshooting?
A1: A stalled reaction is a classic indicator of catalyst deactivation or fundamental kinetic barriers. Before making drastic changes to the core chemistry, it's crucial to rule out common environmental and purity issues. This systematic approach saves time and reagents.
Initial Checks Workflow:
Validation & Comparative
A Comparative Guide to DM-SEGPHOS and BINAP Ruthenium Catalysts in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly chiral alcohols and amines that form the backbone of many pharmaceuticals and fine chemicals, the choice of catalyst is paramount. Asymmetric hydrogenation catalyzed by ruthenium complexes of chiral diphosphine ligands stands as one of the most powerful and widely adopted technologies. Among the pantheon of privileged ligands, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has long been the benchmark. However, the subsequent development of the SEGPHOS family of ligands, including DM-SEGPHOS ((R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole), has offered significant advancements in both enantioselectivity and catalytic activity for many transformations.
This guide provides an in-depth, objective comparison of ruthenium catalysts bearing DM-SEGPHOS and BINAP ligands. Moving beyond a simple cataloging of data, we will delve into the structural nuances that dictate their performance, present comparative experimental data, and offer detailed protocols. The aim is to equip researchers with the necessary insights to make informed decisions for catalyst selection in their asymmetric synthesis endeavors.
At a Glance: Key Structural and Performance Differences
The fundamental distinction between BINAP and SEGPHOS, and by extension DM-SEGPHOS, lies in their biaryl backbones. This seemingly subtle variation has profound implications for the catalyst's geometry and, consequently, its stereochemical control.
| Feature | DM-SEGPHOS | BINAP |
| Backbone | 4,4'-bi-1,3-benzodioxole | 1,1'-binaphthyl |
| Dihedral Angle | Narrower | Wider (~90°)[1] |
| Phosphine Substituents | 3,5-Dimethylphenyl (Xylyl) | Phenyl |
| Electronic Properties | More electron-donating | Less electron-donating |
| General Performance | Often higher enantioselectivity and catalytic activity, especially for functionalized ketones[2] | Broadly effective, a well-established benchmark |
The narrower dihedral angle of the SEGPHOS backbone is widely cited as a key factor in its often-superior performance. This geometric constraint creates a more defined and rigid chiral pocket around the ruthenium center, leading to more effective facial discrimination of the prochiral substrate.[3]
Performance Comparison: Experimental Data in Asymmetric Hydrogenation
The ultimate measure of a catalyst's utility lies in its performance. Below is a compilation of experimental data from the literature, directly comparing the efficacy of Ru-DM-SEGPHOS and Ru-BINAP in the asymmetric hydrogenation of various prochiral ketones.
Table 1: Asymmetric Hydrogenation of β-Ketoesters
| Substrate | Ligand | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl 3-oxobutanoate | (R)-DM-SEGPHOS | Ru(OAc)₂[(R)-DM-SEGPHOS] | 2000 | 10 | 80 | 15 | >99 | 99.2 | |
| Methyl 3-oxobutanoate | (R)-BINAP | Ru(OAc)₂[(R)-BINAP] | 2000 | 100 | 23-25 | 12 | 92-96 | 97-98 | |
| Ethyl benzoylacetate | (R)-DM-SEGPHOS | Ru(OAc)₂[(R)-DM-SEGPHOS] | - | - | - | - | >99 | 99 | |
| Ethyl benzoylacetate | (R)-BINAP | Ru(OAc)₂[(R)-BINAP] | - | - | - | - | >99 | 95 |
As the data illustrates, for the asymmetric hydrogenation of β-ketoesters, Ru-DM-SEGPHOS consistently delivers higher enantioselectivity compared to its Ru-BINAP counterpart, even under milder hydrogen pressure.
Experimental Protocol: A Self-Validating System for Catalyst Evaluation
To provide a practical framework for comparison, we present a detailed, step-by-step protocol for the asymmetric hydrogenation of a representative β-keto ester, methyl 3-oxobutanoate. This protocol can be readily adapted to compare the performance of both Ru-DM-SEGPHOS and Ru-BINAP under identical conditions, allowing for a direct and reliable evaluation in your own laboratory.
Protocol: Asymmetric Hydrogenation of Methyl 3-oxobutanoate
Materials:
-
[Ru(cod)(2-methylallyl)₂]
-
(R)-DM-SEGPHOS or (R)-BINAP
-
HBr (48% aq. solution)
-
Methyl 3-oxobutanoate
-
Methanol (anhydrous, degassed)
-
Autoclave or high-pressure reactor
-
Standard Schlenk line and glovebox equipment
Catalyst Precursor Preparation (in situ):
-
In a glovebox, to a Schlenk flask charged with a magnetic stir bar, add [Ru(cod)(2-methylallyl)₂] (1 mol%) and the chiral ligand ((R)-DM-SEGPHOS or (R)-BINAP) (1.1 mol%).
-
Add anhydrous, degassed methanol to dissolve the solids.
-
To this solution, add HBr (2.2 mol%) and stir the mixture at room temperature for 1 hour to form the active catalyst precursor.
Asymmetric Hydrogenation:
-
In a separate autoclave vessel containing a magnetic stir bar, add the substrate, methyl 3-oxobutanoate (100 parts).
-
Transfer the freshly prepared catalyst solution to the autoclave via cannula under an inert atmosphere.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm for DM-SEGPHOS or 100 atm for BINAP, as per the comparative data).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for DM-SEGPHOS or 25 °C for BINAP) and stir for the specified time (e.g., 12-15 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.
-
The conversion and enantiomeric excess of the product, methyl (R)-3-hydroxybutanoate, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Caption: Experimental workflow for the comparative asymmetric hydrogenation.
Mechanistic Insights: The Causal Relationship Between Structure and Performance
The superior performance of DM-SEGPHOS in many ruthenium-catalyzed asymmetric hydrogenations can be attributed to a combination of steric and electronic factors that influence the transition state of the reaction. The prevailing mechanism for the hydrogenation of ketones with these types of catalysts is a non-classical, metal-ligand bifunctional pathway.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
The Role of the Dihedral Angle:
As previously mentioned, the narrower dihedral angle of the SEGPHOS backbone, as compared to BINAP, creates a more rigid and sterically defined chiral environment.[3] This has two key consequences in the transition state:
-
Enhanced Facial Selectivity: The more constrained chiral pocket of the Ru-DM-SEGPHOS complex allows for a more pronounced energetic differentiation between the two possible approaches of the prochiral ketone. This leads to a higher fidelity in the selection of one enantioface over the other, resulting in higher enantiomeric excess.
-
Favorable Substrate-Ligand Interactions: The specific geometry of the DM-SEGPHOS ligand can facilitate more favorable non-covalent interactions (e.g., CH-π interactions) between the ligand framework and the substrate in the transition state, further stabilizing the desired pathway.
Electronic Effects of the DM-SEGPHOS Ligand:
The 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms of DM-SEGPHOS are more electron-donating than the phenyl groups of BINAP. This increased electron density on the phosphorus atoms is transmitted to the ruthenium center, which can influence the catalytic cycle in several ways:
-
Enhanced Reactivity: A more electron-rich ruthenium center can facilitate the oxidative addition of H₂ and promote the hydride transfer to the carbonyl carbon, potentially leading to higher turnover frequencies.
-
Modulation of Acidity: The electronic nature of the ligand can influence the acidity of the Ru-H and N-H (in diamine co-ligand systems) bonds, which are crucial for the concerted hydride and proton transfer in the bifunctional mechanism.
Advantages and Disadvantages: Guidance for Catalyst Selection
The choice between DM-SEGPHOS and BINAP is not always straightforward and depends on the specific substrate, desired performance metrics, and practical considerations.
DM-SEGPHOS Ruthenium Catalysts:
-
Advantages:
-
Higher Enantioselectivity: Frequently provides superior enantioselectivity, particularly for functionalized ketones.[2]
-
Higher Catalytic Activity: Often exhibits higher turnover numbers and frequencies, allowing for lower catalyst loadings.
-
Milder Reaction Conditions: Can sometimes achieve high performance under lower hydrogen pressures.
-
-
Disadvantages:
-
Cost: As a more specialized and later-generation ligand, DM-SEGPHOS and its precursors can be more expensive than BINAP.
-
Availability: While commercially available, the supply chain may be less extensive than that for the well-established BINAP.
-
BINAP Ruthenium Catalysts:
-
Advantages:
-
Broad Substrate Scope: Has a long and successful track record with a vast array of substrates.[4][5]
-
Well-Established and Robust: Numerous protocols and applications are documented in the literature, providing a solid foundation for new research.
-
Cost-Effectiveness and Availability: Generally more affordable and readily available from a wider range of suppliers.[4]
-
-
Disadvantages:
-
Lower Enantioselectivity/Activity in Some Cases: For certain substrates, particularly sterically demanding or electronically challenging ones, BINAP may provide suboptimal results compared to SEGPHOS-type ligands.
-
Harsher Conditions: May require higher hydrogen pressures or temperatures to achieve comparable conversion rates.
-
Conclusion
Both DM-SEGPHOS and BINAP are exceptionally powerful chiral ligands for ruthenium-catalyzed asymmetric hydrogenation. BINAP remains a reliable and cost-effective workhorse with a broad and well-documented scope. However, for researchers and drug development professionals seeking to maximize enantioselectivity and catalytic efficiency, particularly in the synthesis of chiral alcohols from functionalized ketones, DM-SEGPHOS represents a significant advancement. Its unique structural and electronic properties often translate to superior performance, justifying its consideration for challenging transformations and process optimization. The choice between these two excellent catalysts will ultimately be guided by a careful evaluation of the specific synthetic challenge, economic constraints, and desired performance outcomes.
References
-
Bode Research Group. Asymmetric Hydrogenation. (2015). [Link]
-
Gao, A., Ye, Q., Yu, J., & Liu, W. (2017). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. Chinese Journal of Organic Chemistry, 37(1), 47-78. [Link]
-
Zhang, Z., et al. (2024). Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones. Nature Communications, 15(1), 1-13. [Link]
-
Wikipedia. BINAP. [Link]
-
RSC Publishing. Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. [Link]
-
Genet, J. P., et al. (2006). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 103(43), 15769-15774. [Link]
-
Kumobayashi, H., et al. (2001). Recent Advances of BINAP Chemistry in the Industrial Aspects. Yuki Gosei Kagaku Kyokaishi, 59(1), 2-13. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 73(2), 227-232. [Link]
-
Li, Y., et al. (2022). DFT Case Study on the Comparison of Ruthenium-Catalyzed C–H Allylation, C–H Alkenylation, and Hydroarylation. ACS Omega, 7(7), 6065-6074. [Link]
-
Zhang, W., et al. (2020). The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. Tetrahedron, 76(25), 131234. [Link]
-
Feldgus, S., & Landis, C. R. (2006). Transition States of Binap–Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Theoretical Studies on the Origin of the Enantioselectivity. Organometallics, 25(3), 391-403. [Link]
-
Organic Syntheses. Asymmetric Hydrogenation of Allylic Alcohols Using BINAP-Ruthenium Complexes. [Link]
-
Lipshutz, B. H., et al. (2004). Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic SEGPHOS-Ligated CuH. Organic Letters, 6(8), 1273-1275. [Link]
-
Imamoto, T., et al. (2000). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 97(22), 11877-11881. [Link]
-
Grubbs, R. H., et al. (2002). High Turnover Numbers with Ruthenium-Based Metathesis Catalysts. Advanced Synthesis & Catalysis, 344(6‐7), 597-601. [Link]
-
Wikipedia. SEGPHOS. [Link]
-
Minnaard, A. J., et al. (2023). Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. Organometallics, 42(21), 3236-3242. [Link]
Sources
A Comparative Guide to Chiral Ruthenium Catalysts: RuCl2(dm-segphos)(dpen) vs. DTBM-SEGPHOS in Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst for asymmetric hydrogenation is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of two prominent ruthenium-based catalytic systems: the well-defined complex RuCl2(dm-segphos)(dpen) and catalysts derived from the sterically demanding and electron-rich DTBM-SEGPHOS ligand. By examining their performance through experimental data, we aim to offer a clear, evidence-based resource for informed catalyst selection.
Introduction: The Central Role of Ligand Architecture in Asymmetric Catalysis
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. The efficacy of ruthenium catalysts in these transformations is largely dictated by the nature of the chiral phosphine ligands. These ligands, through their unique steric and electronic properties, orchestrate the three-dimensional environment around the metal center, thereby controlling the facial selectivity of hydride delivery to the prochiral substrate.
The SEGPHOS family of ligands, developed by Takasago International Corporation, are atropisomeric biaryl bisphosphines known for their effectiveness in a variety of asymmetric reactions[1]. In this guide, we will compare two influential members of this family: DM-SEGPHOS, as part of the pre-formed complex RuCl2(dm-segphos)(dpen), and the bulkier DTBM-SEGPHOS.
RuCl2(dm-segphos)(dpen) is a pre-formed ruthenium complex that has demonstrated high efficiency in the asymmetric hydrogenation of various ketones and imines[2][3]. It incorporates the (R)- or (S)-DM-SEGPHOS ligand, which features 3,5-dimethylphenyl groups on the phosphorus atoms, and a chiral diamine ligand, (R,R)- or (S,S)-dpen (1,2-diphenylethylenediamine)[2].
On the other hand, DTBM-SEGPHOS represents a more sterically hindered and electron-rich iteration of the SEGPHOS backbone, with 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms[4][5]. This ligand is typically used to generate ruthenium catalysts in situ or as part of other pre-formed complexes. Its pronounced steric bulk and electron-donating character are reported to significantly enhance catalytic activity and enantioselectivity in challenging hydrogenations[6].
Structural Comparison of DM-SEGPHOS and DTBM-SEGPHOS Ligands
The primary distinction between the two catalytic systems lies in the architecture of the phosphine ligands. The structural differences directly influence the catalytic pocket and, consequently, the interaction with the substrate.
Caption: Key features of DM-SEGPHOS and DTBM-SEGPHOS ligands.
Performance Comparison in Asymmetric Hydrogenation
A direct comparison of catalytic performance is most meaningful when examining specific classes of substrates. Below, we analyze the available experimental data for the asymmetric hydrogenation of β-ketoesters and functionalized alkenes.
Asymmetric Hydrogenation of β-Ketoesters
The reduction of β-ketoesters to chiral β-hydroxy esters is a synthetically valuable transformation. Ruthenium complexes of SEGPHOS derivatives have been shown to be highly effective for this purpose[4].
| Ligand in Ru-catalyzed Hydrogenation | Substrate | Conversion (%) | ee (%) | Conditions | Reference |
| DM-SEGPHOS | Methyl 3-oxobutanoate | >99 | 98.4 | Ru(OAc)₂(dm-segphos), H₂, EtOH, 50°C, 10 atm | [4] |
| DTBM-SEGPHOS | Methyl 2-methyl-3-oxobutanoate | >99 | 99 (syn) | [RuCl(p-cymene)(dtbm-segphos)]Cl, H₂, CH₂Cl₂/MeOH, 50°C, 30 atm | [5] |
| SEGPHOS | Methyl 3-oxobutanoate | >99 | 97.5 | Ru(OAc)₂(segphos), H₂, EtOH, 50°C, 10 atm | [4] |
The data indicates that for the hydrogenation of a simple β-ketoester, DM-SEGPHOS provides excellent enantioselectivity, slightly higher than the parent SEGPHOS[4]. For a more sterically demanding α-substituted β-ketoester, which undergoes dynamic kinetic resolution, DTBM-SEGPHOS delivers outstanding enantioselectivity and diastereoselectivity[5]. This suggests that the increased steric bulk of DTBM-SEGPHOS is advantageous for creating a highly selective catalytic environment for more complex substrates.
Asymmetric Hydrogenation of Functionalized Alkenes
A study on the enantioselective hydrogenation of 2-pyridyl-substituted alkenes provides a clear demonstration of the superiority of a Ru-DTBM-segphos catalyst[7].
| Catalyst System | Substrate | Conversion (%) | ee (%) | Conditions | Reference |
| Ru-DTBM-segphos | 2-(1-(pyridin-2-yl)ethylidene)pyrrolidine | >99 | 96 | [Ru(cod)(2-methylallyl)₂]/DTBM-SEGPHOS, H₂, MeOH, RT, 500 psi | [7] |
| Ru-DM-segphos | 2-(1-(pyridin-2-yl)ethylidene)pyrrolidine | >99 | 88 | [Ru(cod)(2-methylallyl)₂]/DM-SEGPHOS, H₂, MeOH, RT, 500 psi | [7] |
| Ru-SEGPHOS | 2-(1-(pyridin-2-yl)ethylidene)pyrrolidine | >99 | 85 | [Ru(cod)(2-methylallyl)₂]/SEGPHOS, H₂, MeOH, RT, 500 psi | [7] |
| Ru-BINAP | 2-(1-(pyridin-2-yl)ethylidene)pyrrolidine | >99 | 65 | [Ru(cod)(2-methylallyl)₂]/BINAP, H₂, MeOH, RT, 500 psi | [7] |
In this comparative study, the Ru-DTBM-segphos system provided the highest enantioselectivity, significantly outperforming catalysts with DM-SEGPHOS, SEGPHOS, and BINAP ligands under identical conditions[7]. This highlights the pronounced effect of the bulky and electron-rich nature of DTBM-SEGPHOS in achieving high levels of stereocontrol for this class of substrates.
Causality Behind Experimental Choices
The choice of reaction parameters such as solvent, temperature, and pressure is crucial for optimizing catalytic performance.
-
Solvent: Protic solvents like methanol and ethanol are often employed in these hydrogenations. They can participate in the catalytic cycle, for instance, by stabilizing charged intermediates or participating in proton transfer steps. In some cases, a mixture of solvents, such as CH₂Cl₂/MeOH, is used to ensure the solubility of both the catalyst and the substrate[5].
-
Pressure: Hydrogen pressure influences the concentration of hydrogen available for the reaction. While higher pressures can increase the reaction rate, they may also affect the enantioselectivity. Many modern catalysts, including those discussed here, are designed to operate efficiently at moderate pressures (10-50 atm).
-
Temperature: The reaction temperature affects the rate of reaction and can also impact enantioselectivity. Higher temperatures can sometimes lead to a decrease in ee% due to increased conformational flexibility of the catalyst-substrate complex.
Experimental Protocols
The following are representative experimental protocols for asymmetric hydrogenation using the discussed catalytic systems, based on procedures reported in the literature.
Protocol 1: Asymmetric Hydrogenation of a β-Ketoester with a Ru/DM-SEGPHOS Catalyst
This protocol is adapted from the hydrogenation of β-ketoesters using Ru(OAc)₂(dm-segphos)[4].
Caption: Workflow for asymmetric hydrogenation of a β-ketoester.
Step-by-Step Methodology:
-
Catalyst and Substrate Charging: In an inert atmosphere (e.g., a glovebox), a pressure-resistant reaction vessel is charged with Ru(OAc)₂[(R)-dm-segphos] (with a substrate-to-catalyst ratio, S/C, typically ranging from 1,000 to 10,000). The β-ketoester substrate is then added.
-
Solvent Addition: Anhydrous and degassed ethanol is added to the reaction vessel.
-
Hydrogenation: The reactor is sealed, removed from the glovebox, and connected to a hydrogenation apparatus. The vessel is purged with hydrogen gas three to five times before being pressurized to the desired pressure (e.g., 10 atm). The reaction is then stirred at a controlled temperature (e.g., 50 °C) until completion, as monitored by techniques like TLC or GC.
-
Work-up and Analysis: After cooling to room temperature and carefully venting the hydrogen pressure, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography. The enantiomeric excess of the chiral β-hydroxy ester is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Asymmetric Hydrogenation of a Functionalized Alkene with a Ru/DTBM-SEGPHOS Catalyst
This protocol is based on the hydrogenation of 2-pyridyl-substituted alkenes using an in situ prepared Ru/DTBM-SEGPHOS catalyst[7].
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, a vial is charged with the ruthenium precursor [Ru(cod)(2-methylallyl)₂] and the (S)-DTBM-SEGPHOS ligand in an appropriate solvent (e.g., methanol). The mixture is stirred at room temperature for a designated period to allow for the formation of the active catalyst.
-
Substrate Addition: The 2-pyridyl-substituted alkene substrate is added to the pre-formed catalyst solution.
-
Hydrogenation: The vial is placed in a high-pressure reactor. The reactor is sealed and purged with hydrogen gas before being pressurized to the desired pressure (e.g., 500 psi). The reaction is stirred at room temperature until full conversion is achieved.
-
Work-up and Analysis: The reactor is depressurized, and the solvent is removed from the reaction mixture. The residue is purified by column chromatography to isolate the chiral product. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The choice between RuCl2(dm-segphos)(dpen) and a DTBM-SEGPHOS-based catalyst system is highly dependent on the specific substrate and the desired performance characteristics.
-
RuCl2(dm-segphos)(dpen) is a reliable and efficient pre-formed catalyst that provides excellent results for the asymmetric hydrogenation of a range of ketones and imines. Its moderate steric bulk makes it a versatile choice for many applications.
-
DTBM-SEGPHOS-based catalysts exhibit superior performance, particularly for more challenging substrates, due to the ligand's significant steric hindrance and electron-rich nature[6]. This often translates to higher enantioselectivities and, in some cases, higher catalytic activity. For novel or sterically demanding substrates, DTBM-SEGPHOS is a compelling ligand to screen.
Ultimately, the optimal catalyst is determined empirically. The information and protocols provided in this guide serve as an authoritative starting point for researchers to make informed decisions and design efficient and highly stereoselective asymmetric hydrogenation reactions.
References
- Genet, J. P., et al. (2003). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications.
-
Takasago International Corporation. (2019). SEGPHOS®. [Link]
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
-
PureSynth. (n.d.). Rucl2[(R)-Dm-Segphos(Regr)][(RR)-Dpen]. [Link]
-
Takasago International Corporation. (2019). DTBM-SEGPHOS®. [Link]
- Saito, T., et al. (2001). A New Atropisomeric Biaryl Diphosphine Ligand, SEGPHOS, and Its Application in Asymmetric Hydrogenation.
- Zhang, X., et al. (2022). The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. Chinese Journal of Chemistry, 40(15), 1781-1796.
- Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510-6511.
- Chen, Z., et al. (2019).
- Krisch, M. J., et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
- Baratta, W., et al. (2005). RuCl2(diphosphine)(pica): A New Class of Highly Efficient Catalysts for the Enantioselective Hydrogenation of N-Aryl Imines. Organometallics, 24(7), 1660-1669.
- Noyori, R. (1995). Asymmetric hydrogenation. Acta Chemica Scandinavica, 49, 369-380.
- Wills, M. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
- Togni, A. (2011).
- Grotjahn, D. B., et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange.
- Krische, M. J., et al. (2014). Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. Journal of the American Chemical Society, 136(32), 11252-11255.
Sources
- 1. assets.takasago.com [assets.takasago.com]
- 2. pure-synth.com [pure-synth.com]
- 3. RuCl2 (R)-(DM-SEGPHOS ) (R,(R))-(DPEN) 944450-45-7 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.takasago.com [assets.takasago.com]
- 6. researchgate.net [researchgate.net]
- 7. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Asymmetric Efficiency: A Validation Guide for Ru-DM-SEGPHOS Hydrogenation
Executive Summary: The "Paper Yield" vs. "Flask Yield" Gap
In the high-stakes arena of chiral synthesis, Ru-DM-SEGPHOS (Takasago International Corp.) has established itself as a "privileged ligand," frequently outperforming the Nobel-prize-winning BINAP in both enantioselectivity (% ee) and turnover number (TON).[1] However, a recurring friction point for process chemists is the discrepancy between literature claims (>99% ee, S/C 10,000) and initial in-house validation.[1]
This guide moves beyond marketing claims to provide a rigorous, self-validating protocol for Ru-DM-SEGPHOS. We analyze why the ligand works, where it fits in the hierarchy of chiral phosphines, and how to construct an experimental workflow that ensures reproducible data.
Part 1: Comparative Analysis & Hierarchy
To validate yields, one must first understand the baseline. DM-SEGPHOS is not a magic bullet; it is a specific tool designed to correct the deficiencies of BINAP.[1]
The Structural Advantage[2]
-
BINAP: Broad dihedral angle; "loose" chiral pocket.[1] Good for general use, but often leaks enantioselectivity on smaller substrates.[1]
-
SEGPHOS (Parent): Bi-1,3-benzodioxole backbone creates a narrower dihedral angle (
65° vs 74° for BINAP).[1] This "tightens" the pocket. -
DM-SEGPHOS: Adds 3,5-dimethyl groups.[1][2] These "wings" extend the steric wall, forcing the substrate into a specific orientation without the extreme bulk (and cost) of the tert-butyl variants.
Data Benchmark: -Keto Ester Hydrogenation
Standard Substrate: Methyl 3-oxobutanoate
| Ligand Class | Catalyst Precursor | S/C Ratio | Yield (%) | % ee | Performance Verdict |
| (R)-BINAP | RuCl₂(BINAP)(DMF)ₙ | 1,000 | >99 | 96.2 | Baseline. Reliable, but leaves room for improvement.[1] |
| (R)-SEGPHOS | [RuCl(p-cymene)(L)]Cl | 1,000 | >99 | 97.5 | Improved. Narrower angle boosts ee.[1] |
| (R)-DM-SEGPHOS | [RuCl(p-cymene)(L)]Cl | 1,000 | >99 | 98.6 | Optimal. The 3,5-Me groups lock the conformation.[1] |
| (R)-DTBM-SEGPHOS | [RuCl(p-cymene)(L)]Cl | 500 | >99 | 99.1 | Overkill. Higher cost; necessary only for very bulky substrates.[1] |
Expert Insight: While DTBM-SEGPHOS yields marginally higher ee, the DM-SEGPHOS variant often represents the industrial "sweet spot" between cost and performance.[1] If DM-SEGPHOS fails to achieve >95% ee, the issue is likely process-related (solvent purity, pressure), not ligand insufficiency.[1]
Part 2: Mechanistic Validation (The "Why")
Understanding the mechanism is the only way to troubleshoot failure. The Ru-DM-SEGPHOS hydrogenation of ketones generally follows an outer-sphere mechanism (if diamine ligands are present) or an inner-sphere mechanism (for standard diphosphines).[1]
The diagram below visualizes the critical "Enantio-Determining Step" where the DM-SEGPHOS steric bulk forces the substrate to present only one face to the Ru-Hydride species.
Figure 1: The catalytic cycle highlights the critical role of the 3,5-dimethyl groups during substrate coordination, acting as a "steric filter" that rejects the mismatched prochiral face.
Part 3: The Self-Validating Protocol
Do not rely on "in-situ" catalyst generation for validation.[1] While acceptable for high-throughput screening, validation requires isolated, well-defined pre-catalysts to eliminate variables (e.g., incomplete complexation).[1]
Reagents & Equipment[4][5][6][7]
-
Catalyst: [RuCl(p-cymene)((R)-DM-SEGPHOS)]Cl (CAS: 944451-10-9).[1]
-
Solvent: Methanol (HPLC Grade, Degassed ).[1]
-
Substrate: Methyl acetoacetate (Distilled immediately prior to use).[1]
-
Vessel: Stainless steel autoclave (Parr or similar) with glass liner.
Step-by-Step Methodology
1. Substrate Purification (Critical Failure Point)
Why:
-keto esters often contain chloride or acid impurities from synthesis.[1] Halides coordinate strongly to Ru, poisoning the catalyst.
-
Action: Distill substrate under vacuum. Store under Argon.[1]
2. Solvent Degassing
Why: Ru-Hydride species are oxygen-sensitive.[1] Dissolved O₂ leads to irreversible formation of Ru-oxo species (inactive).[1]
-
Action: Sparge Methanol with Nitrogen for 30 minutes or use freeze-pump-thaw (3 cycles).
3. Reaction Setup (Glovebox Preferred)
-
Weigh 2.5 mg of [RuCl(p-cymene)((R)-DM-SEGPHOS)]Cl (approx 2.5
mol).[1] -
Add 2.0 mL degassed MeOH. Stir until dissolved (orange/brown solution).
-
Add 290 mg (2.5 mmol) Methyl acetoacetate (S/C = 1000).
-
Note: For validation, we use S/C 1000.[1] Literature S/C 10,000 is for optimized process conditions, not initial validation.
4. Hydrogenation
-
Seal autoclave.[1] Purge with H₂ (Pressurize to 5 bar, vent to 1 bar)
5 times. -
Set final pressure to 30 bar (approx 435 psi) .
-
Heat to 50°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
-
Run for 16-20 hours.
5. Analysis
Part 4: Troubleshooting & Optimization Logic
When the yield is 50% or the ee is 80%, use this logic flow to diagnose the root cause.
Figure 2: Diagnostic workflow for identifying the root cause of suboptimal yields or enantioselectivity.
Expert Troubleshooting Notes
-
The "Black Precipitate" Sign: If your orange catalyst solution turns black and precipitates Ru metal, you have poisoning (likely halides or sulfur) or thermal decomposition .
-
The Pressure Paradox: Unlike many reactions, higher pressure does not always equal better ee. In some Ru-hydrogenations, high H₂ pressure can accelerate a non-selective background pathway.[1] If ee is low, try lowering pressure to 10 bar.[1]
-
Solvent Effects: Methanol is standard, but if solubility is an issue, 2,2,2-Trifluoroethanol (TFE) often boosts activity and ee for difficult substrates due to its hydrogen-bonding capability.[1]
References
-
Takasago International Corporation. SEGPHOS® Ligand Profile and Applications. [Link][1][5][6]
-
Saito, T., et al. (2001).[1][6] "Synthesis of SEGPHOS and its Application to Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 343(3), 264-267.[1][6] [Link]
-
Noyori, R. (1994).[1][4] "Asymmetric Hydrogenation." Acta Chemica Scandinavica, 50, 380-390.[1] (Foundational Mechanistic Reference). [Link][1]
Sources
A Senior Application Scientist's Guide to Chiral Catalyst Selection: A Cost-Benefit Analysis of DM-SEGPHOS vs. Generic Alternatives
In the landscape of asymmetric catalysis, the quest for enantiomerically pure compounds is a perpetual challenge for researchers and professionals in the pharmaceutical and fine chemical industries. The choice of a chiral ligand is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and, ultimately, the economic viability of a synthetic route. This guide provides an in-depth cost-benefit analysis of the proprietary ligand DM-SEGPHOS® against a selection of widely used generic chiral phosphine catalysts. By examining performance data, acquisition costs, and practical handling considerations, we aim to equip you with the necessary insights to make informed decisions for your specific catalytic needs.
The Contenders: DM-SEGPHOS® and Its Generic Counterparts
DM-SEGPHOS® , a member of the SEGPHOS® ligand family developed by Takasago International Corporation, is a C2-symmetric biaryl diphosphine ligand characterized by 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms. This structural feature imparts a unique steric and electronic profile that often leads to high catalytic activity and enantioselectivity.
For this analysis, we will compare DM-SEGPHOS® with three representative "generic" chiral phosphine ligands that are commercially available from multiple suppliers and are frequently employed in asymmetric synthesis:
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Tol-BINAP (2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl)
-
PhanePhos (4,12-Bis(diphenylphosphino)-[2.2]paracyclophane)
Cost Analysis: A Snapshot of the Market
The initial acquisition cost is a primary consideration in catalyst selection, particularly for large-scale applications. The following table provides an approximate price range for these ligands from various suppliers. It is important to note that prices can fluctuate based on vendor, purity, and quantity.
| Ligand | (R)-DM-SEGPHOS® | (S)-BINAP | (R)-Tol-BINAP | (S)-PhanePhos |
| Approximate Price per Gram | $217.50 - $301.00 (for 100mg) | $37.00 - $72.00 | $145.60 - $250.00 | $2560.00 (for 100mg) |
Note: Prices are based on publicly available data from various suppliers for research-grade quantities and are subject to change. Bulk pricing for industrial applications will differ significantly.
From this data, it is evident that DM-SEGPHOS® and PhanePhos represent a higher initial investment compared to the more established and widely available BINAP and its derivative, Tol-BINAP. This initial cost must be weighed against the catalyst's performance in the desired transformation.
Performance Showdown: Asymmetric Hydrogenation of β-Ketoesters
The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxy esters is a cornerstone reaction in the synthesis of many pharmaceutical intermediates. Here, we compare the performance of (R)-DM-SEGPHOS and (R)-BINAP in the ruthenium-catalyzed hydrogenation of methyl 3-oxobutanoate.
| Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) | TON |
| (R)-DM-SEGPHOS | Methyl 3-oxobutanoate | 2000 | 10 | 80 | 15 | >99 | 99.2 | ~2000 |
| (R)-BINAP | Methyl 3-oxobutanoate | 2000 | 100 | 23-25 | 12 | 92-96 | 97-98 | ~1920 |
Data compiled from publicly available sources.[1]
In this direct comparison, (R)-DM-SEGPHOS demonstrates superior enantioselectivity (99.2% ee) and achieves full conversion at a significantly lower hydrogen pressure (10 atm) compared to (R)-BINAP (97-98% ee at 100 atm). While the reaction time is slightly longer, the milder conditions and higher enantioselectivity offered by DM-SEGPHOS can be a significant advantage, potentially reducing the need for high-pressure equipment and simplifying downstream purification. The turnover number (TON), a measure of catalyst productivity, is comparable for both ligands under these conditions.
Broadening the Scope: Performance in C-C Bond Forming Reactions
The utility of a chiral ligand is often judged by its performance across a range of reaction types. Let's examine the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to coumarin, a key C-C bond-forming reaction.
| Ligand | Yield (%) | ee (%) |
| (R)-SEGPHOS | 88 | 99.6 |
| (R)-BINAP | 85 | 98.2 |
In this transformation, the SEGPHOS backbone again demonstrates a slight advantage in both yield and enantioselectivity over BINAP. This suggests that the narrower dihedral angle of the SEGPHOS framework can be beneficial in creating a more effective chiral pocket for this class of reactions.
Practical Considerations: Beyond Yield and Enantioselectivity
A comprehensive cost-benefit analysis must extend beyond performance metrics to include practical aspects of catalyst handling and stability.
Air and Moisture Stability: Many chiral phosphine ligands are susceptible to oxidation, which can deactivate the catalyst and lead to inconsistent results. While many modern phosphine ligands, including DM-SEGPHOS and BINAP, are solids that can be handled in air for brief periods, they are best stored and handled under an inert atmosphere (e.g., nitrogen or argon) to ensure long-term stability and performance.[3][4] Some newer generations of P-chiral phosphine ligands have been specifically designed for enhanced air stability.[4][5]
Handling and Safety: Organometallic catalysts and their phosphine ligands require careful handling. They are often flammable solids and can be irritants. It is imperative to consult the Safety Data Sheet (SDS) for each specific compound and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Reactions should be carried out in a well-ventilated fume hood. For pyrophoric organometallic reagents that may be used in conjunction with these catalysts, specialized air-free techniques, such as Schlenk line or glovebox use, are mandatory.[7]
The Industrial Perspective: A Case for Performance
While generic catalysts like BINAP have a long and successful history in industrial applications, the superior performance of ligands like DM-SEGPHOS can justify their higher cost, especially when even a small increase in enantioselectivity or a reduction in catalyst loading can translate to significant cost savings and reduced waste on a large scale. The choice of catalyst in the pharmaceutical industry is a complex decision involving not only the cost of the catalyst itself but also factors such as process robustness, purification costs, and regulatory considerations.[8][9][10] The development of highly active catalysts that can operate at low loadings (high TONs) is a key driver in reducing the overall cost of a chiral active pharmaceutical ingredient (API).[11]
Experimental Protocols
To facilitate the practical application of the information presented, detailed experimental protocols for key asymmetric transformations are provided below.
Asymmetric Hydrogenation of a β-Ketoester with a Ru/DM-SEGPHOS Catalyst
Procedure:
-
In a glovebox, a glass liner for a high-pressure autoclave is charged with the β-ketoester substrate (1.0 mmol), degassed solvent (e.g., methanol, 5 mL), and the Ru(OAc)₂(DM-SEGPHOS) catalyst (0.001 mmol, 0.1 mol%).
-
The glass liner is sealed inside the autoclave.
-
The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm).
-
The reaction mixture is stirred at the desired temperature (e.g., 50 °C) for the specified time, or until consumption of hydrogen ceases.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Rhodium-Catalyzed Asymmetric 1,4-Addition of an Arylboronic Acid
Procedure:
-
To a dried Schlenk flask under an argon atmosphere is added [Rh(acac)(CO)₂] (0.015 mmol), the chiral phosphine ligand (e.g., BINAP, 0.0165 mmol), and dioxane (1.0 mL). The mixture is stirred at room temperature for 30 minutes.
-
To this solution are added the α,β-unsaturated substrate (0.5 mmol), the arylboronic acid (0.75 mmol), and a solution of aqueous potassium carbonate (0.1 M, 1.0 mL).
-
The reaction mixture is heated to 100 °C and stirred for the specified time.
-
After cooling to room temperature, the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.[6]
Palladium-Catalyzed Asymmetric Allylic Alkylation
Procedure:
-
To a dried Schlenk flask under an argon atmosphere are added [Pd₂(dba)₃]·CHCl₃ (0.005 mmol), the chiral phosphine ligand (0.011 mmol), and degassed solvent (e.g., THF, 2 mL). The mixture is stirred at room temperature for 20 minutes.
-
The allylic substrate (0.2 mmol) and the nucleophile (e.g., dimethyl malonate, 0.4 mmol) are added.
-
A base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA), 0.4 mmol) is added, and the reaction mixture is stirred at the desired temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Catalytic Landscape
To better understand the relationships and workflows discussed, the following diagrams are provided.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. strem.com [strem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Strem, An Ascensus Company (R)-MeO-BIPHEP min. 97% 100mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 10. rac-MeO-BiPhep | Chemrio [chemrio.com]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reproducibility of Asymmetric Induction with Ru-SEGPHOS Batches
Executive Summary
The Bottom Line: Ru-SEGPHOS (specifically the DTBM-SEGPHOS derivative) consistently outperforms BINAP and MeO-BIPHEP in enantioselectivity (
This guide provides a standardized, self-validating protocol to qualify incoming Ru-SEGPHOS batches before committing to high-value GMP campaigns.
The Reproducibility Crisis: Why Batches Fail
In high-throughput process chemistry, a drop in
Critical Quality Attributes (CQAs) Affecting Induction
-
Phosphine Oxidation: The electron-rich P-C bonds in DTBM-SEGPHOS are prone to oxidation to phosphine oxides (
).[1][2] Even 2-3% oxide content can disrupt the -symmetric chiral pocket, allowing non-selective hydride transfer.[1][2] -
Ruthenium Precursor Quality: The complexation efficiency depends on the Ru source (e.g.,
).[1][2] Residual uncomplexed Ruthenium acts as a racemic background catalyst, eroding .[2] -
Solvent Impurities: Trace peroxides in ethereal solvents (THF, Dioxane) can oxidize the ligand in situ during catalyst preparation.
Comparative Analysis: SEGPHOS vs. Alternatives
The primary advantage of SEGPHOS is its "stiffness." The bi-1,3-benzodioxole backbone is more rigid than the binaphthyl backbone of BINAP, reducing the "flutter" of the phenyl rings during the catalytic cycle.
Performance Matrix
| Feature | Ru-SEGPHOS (DTBM) | Ru-BINAP | Ru-SYNPHOS | Ru-MeO-BIPHEP |
| Dihedral Angle | ~65° (Narrow) | ~73-75° (Wide) | ~64° (Narrow) | ~68° (Moderate) |
| Steric Control | Excellent (Tight Pocket) | Good (Flexible) | Excellent | Very Good |
| Batch Stability | Moderate (Air Sensitive) | High (Robust) | Moderate | Moderate |
| Typical | >99% (Bulky Ketones) | 90-95% | 98-99% | 95-97% |
| IP Status | Takasago (Proprietary) | Off-Patent | Generic Options | Off-Patent |
| Cost | High | Low | Medium | Medium |
Analyst Note: While SYNPHOS offers a similar dihedral angle and performance profile to SEGPHOS, Ru-SEGPHOS (DTBM) remains the "Gold Standard" for sterically demanding substrates where the tert-butyl groups provide necessary bulk to lock the substrate orientation.[1]
Mechanistic Visualization: The Quadrant Model
The superior induction of SEGPHOS is due to the "Quadrant Blocking" effect. The following diagram illustrates how the ligand geometry forces the substrate into a specific orientation.
Caption: The DTBM-SEGPHOS ligand blocks two diagonal quadrants (1 & 4) around the Ruthenium center, forcing the substrate to align in the open quadrants (2 & 3), ensuring high enantioselectivity.[1][2]
Self-Validating Protocol: Batch Qualification
Do not assume a new batch meets specifications. Use this protocol to qualify every new shipment of Ru-SEGPHOS or ligand precursor.[1][2]
The "Standard Candle" Method
Objective: Validate batch performance using Methyl Acetoacetate (MAA) hydrogenation.[2]
Acceptance Criteria: Conversion >99%,
Materials:
-
Substrate: Methyl Acetoacetate (Distilled, stored under Ar).[2]
-
Catalyst Precursor:
.[1][2][3] -
Solvent: MeOH (Degassed, HPLC Grade).[2]
Workflow Diagram
Caption: Decision tree for qualifying incoming Ru-SEGPHOS batches. 31P NMR is the critical "Stop/Go" gate before chemical testing.
Detailed Methodology
-
Inert Handling: All weighings must occur in a glovebox (
ppm).[1][2] SEGPHOS ligands are moderately air-stable as solids but oxidize rapidly in solution.[1][2] -
Complex Preparation:
-
Hydrogenation:
-
Add Methyl Acetoacetate (1.16 g, 10 mmol) to the autoclave vessel.
-
Add the catalyst solution (S/C = 1000).[2]
-
Pressurize with
(30 bar), heat to 50°C, stir at 1000 rpm for 14 hours.
-
-
Analysis:
Troubleshooting & Optimization
If the validation fails despite a "clean" NMR, consider these factors:
-
The "Induction Period" Artifact: Some Ru-SEGPHOS reactions require a specific temperature ramp.[1][2] Starting cold and ramping to 50°C can sometimes improve
by preventing rapid, non-selective initial turnover. -
Chloride Scavenging: If activity is low, trace HCl (from the Ru precursor) might be inhibiting the cycle. Adding a trace base (
, 1-2 eq vs Ru) can activate the catalyst, though excess base may racemize the product. -
Solvent Deoxygenation: Sparging with Nitrogen is insufficient.[1][2] Freeze-Pump-Thaw cycles are required for consistent reproducibility with electron-rich ligands like DTBM-SEGPHOS.[1][2]
References
-
Saito, T., et al. (2001).[2] Design of a New Chiral Diphosphine Ligand, SEGPHOS, and Its Application to Asymmetric Hydrogenation.Journal of the American Chemical Society , 123(21), 5108–5109. Link[1][2]
-
Shimizu, H., et al. (2007).[1][2] Developments in Asymmetric Hydrogenation from an Industrial Perspective.Accounts of Chemical Research , 40(12), 1385–1393. Link[1][2]
-
Takasago International Corporation. SEGPHOS® Ligand Family Technical Brochure.[1][2]Link[1][2]
-
Noyori, R., & Ohkuma, T. (2001).[2] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.[1][2]Angewandte Chemie International Edition , 40(1), 40–73.[2] Link
-
BenchChem. Comparative Guide to SEGPHOS Derivatives in Asymmetric Catalysis.Link[1][2]
Sources
A Comparative Guide to the Turnover Frequency of Chiral Ru-Diamine Catalysts in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern asymmetric synthesis, the quest for highly efficient and selective catalysts is paramount. Chiral ruthenium-diamine complexes, particularly the Noyori-type catalysts, have established themselves as a cornerstone for the asymmetric hydrogenation of ketones and other prochiral substrates, delivering chiral alcohols with exceptional enantioselectivity.[1] A critical metric for evaluating the performance of these catalysts is the Turnover Frequency (TOF), which quantifies the number of substrate molecules converted per unit of catalyst per unit of time. A high TOF is indicative of a more active and economically viable catalyst, a crucial factor in both academic research and industrial-scale drug development.[2][3]
This guide provides an in-depth comparison of the TOF of various chiral Ru-diamine catalysts, supported by experimental data and mechanistic insights. We will explore the structural factors that influence catalytic activity and provide a detailed, field-proven experimental protocol for conducting these high-performance reactions.
Understanding the Engine of Asymmetry: The Metal-Ligand Bifunctional Mechanism
The remarkable efficiency of chiral Ru-diamine catalysts in asymmetric hydrogenation stems from a nonclassical, metal-ligand bifunctional mechanism.[4] Unlike traditional mechanisms where the substrate directly coordinates to the metal center, this pathway involves a concerted transfer of a hydride from the ruthenium and a proton from the diamine ligand to the carbonyl group of the substrate via a six-membered pericyclic transition state.[2][5] This outer-sphere mechanism is key to the high turnover rates observed with these systems.
The catalytic cycle is initiated by the activation of a precatalyst, typically a Ru(II) dihalide complex, in the presence of a base and hydrogen gas to form the active 18-electron dihydride species, RuH₂(diphosphine)(diamine).[1] This active catalyst then engages the ketone substrate in the turnover-limiting step, the concerted hydrogen transfer, to yield the chiral alcohol and regenerate the catalyst.
Comparative Performance of Chiral Ru-Diamine Catalysts
The choice of both the chiral diphosphine and the chiral diamine ligand profoundly impacts the catalyst's activity (TOF) and enantioselectivity (ee%). The electronic and steric properties of these ligands dictate the geometry and reactivity of the active species and the transition state. The following table summarizes the performance of several prominent chiral Ru-diamine catalysts in the asymmetric hydrogenation of acetophenone, a standard benchmark substrate.
| Catalyst Composition (Diphosphine/Diamine) | Substrate/Catalyst (S/C) Ratio | H₂ Pressure (atm) | Temperature (°C) | TOF (h⁻¹) | Enantiomeric Excess (ee%) | Reference |
| (S)-TolBINAP / (S,S)-DPEN | 2000:1 | 8 | 30 | ~500 | >99 (S) | [6] |
| (S)-XylBINAP / (S,S)-DPEN | 1000:1 | 10 | 25 | ~250 | 99 (S) | [7] |
| (R)-MeO-BiPHEP / (R,R)-DPEN | 2000:1 | 4 | 25 | ~400 | 98 (R) | [8] |
| RuCl(p-cymene)((R,R)-TsDPEN) | 200:1 | (Transfer) | 28 | Not Reported | 97 (R) | [6] |
| Ferrocene-tethered Ru-diamine | 4000:1 | (Transfer) | 30 | Not Reported | >99 | [9] |
Note: TOF values can vary significantly with reaction conditions. The data presented here are for comparative purposes. "Transfer" indicates transfer hydrogenation, typically using isopropanol or a formic acid/triethylamine mixture as the hydrogen source.
The Decisive Role of Ligand Architecture
The synergy between the chiral diphosphine and diamine ligands is a hallmark of Noyori-type catalysts. This "ligand cooperation" creates a highly organized chiral environment around the ruthenium center.[5]
-
Diphosphine Ligands (e.g., BINAP derivatives): The atropisomeric chirality of ligands like BINAP and its derivatives (TolBINAP, XylBINAP) creates a C₂-symmetric chiral pocket. The electronic nature of the substituents on the aryl groups of the phosphine can influence the catalyst's reactivity. Electron-donating groups can increase the electron density on the ruthenium center, potentially enhancing its catalytic activity.[10][11][12] The steric bulk of these substituents also plays a crucial role in substrate recognition and enantioselection.[7]
-
Diamine Ligands (e.g., DPEN, DACH): The chiral 1,2-diamine ligand is not merely a spectator. Its N-H protons are directly involved in the hydrogen transfer step. The substituents on the diamine backbone contribute to the steric environment of the active site, influencing the approach of the substrate and, consequently, the enantioselectivity. The "matching" of the chirality of the diphosphine and the diamine is critical for achieving high catalytic performance. A "mismatched" pair can lead to significantly lower activity and selectivity.[8]
A Field-Proven Protocol for Asymmetric Hydrogenation
The following protocol provides a detailed, step-by-step methodology for the asymmetric hydrogenation of acetophenone using a representative Noyori-type catalyst. This protocol is designed to be self-validating, with checkpoints to ensure the integrity of the experiment.
Step-by-Step Methodology:
-
Catalyst and Reagent Preparation (under inert atmosphere, e.g., in a glovebox):
-
Dry all glassware in an oven at >120 °C overnight and cool under vacuum.
-
Ensure all solvents are anhydrous and degassed. 2-propanol can be distilled from sodium/benzophenone.
-
Charge a glass liner for a high-pressure autoclave with the chiral Ru-diamine precatalyst (e.g., RuCl₂[(S)-tolbinap][(S,S)-dpen]) at the desired substrate-to-catalyst (S/C) ratio (e.g., 2000:1).
-
Add a solid base, such as potassium tert-butoxide (KOBu-t), typically 2 molar equivalents relative to the catalyst. The base is crucial for the in-situ formation of the active dihydride species.[6]
-
Add the anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate.
-
-
Reaction Setup and Execution:
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen gas line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air. This is a critical step to prevent catalyst deactivation by oxygen.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm).
-
Begin vigorous stirring and maintain the reaction at the specified temperature (e.g., 25-30 °C). Monitor the reaction progress by observing the pressure drop or by taking aliquots (if the reactor setup allows).
-
-
Work-up and Analysis:
-
After the reaction is complete (typically 4-24 hours, as determined by pressure uptake or preliminary experiments), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Determine the conversion of the starting material by ¹H NMR spectroscopy or gas chromatography (GC).
-
Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Conclusion and Future Outlook
Chiral Ru-diamine catalysts represent a powerful and versatile tool for asymmetric hydrogenation, consistently delivering high enantioselectivities and, under optimized conditions, impressive turnover frequencies. The performance of these catalysts is intricately linked to the synergistic interplay of the electronic and steric properties of both the diphosphine and diamine ligands. A thorough understanding of the metal-ligand bifunctional mechanism provides a rational basis for the selection and design of catalysts for specific applications. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the development of even more active and robust chiral Ru-diamine catalysts will undoubtedly remain a vibrant area of research.
References
-
Dub, P. A., & Gordon, J. C. (2018). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry, 2(12), 396–408. [Link]
-
Wikipedia. (2024). Asymmetric hydrogenation. [Link]
-
Noyori, R. (2002). Nobel Lecture: Asymmetric Catalysis: Science and Opportunities. [Link]
-
Andersson, P. G. (Ed.). (2005). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal. [Link]
-
Glaser, J., et al. (2012). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis, 2(9), 1951-1961. [Link]
-
Červený, L. (Ed.). (2011). Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. Molecules, 16(7), 5685-5716. [Link]
-
ResearchGate. (2017). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. [Link]
-
Grubbs, R. H., et al. (2007). Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. Journal of the American Chemical Society, 129(36), 11041-11047. [Link]
-
Baratta, W., et al. (2012). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Catalysts, 2(4), 477-517. [Link]
-
Abdur-Rashid, K., et al. (2007). A Mechanism Displaying Autocatalysis: The Hydrogenation of Acetophenone Catalyzed by RuH(S-binap)(app) Where app Is the Amido Ligand Derived from 2-Amino-2-(2-pyridyl)propane. Organometallics, 26(24), 5943-5949. [Link]
-
Togni, A. (2011). Inorganic Chemistry III. [Link]
-
Glorius, F., et al. (2020). Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Journal of the American Chemical Society, 142(14), 6634-6643. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Tang, W., et al. (2025). A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers. [Link]
-
Gideon, O., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 6(4), 361-384. [Link]
-
ResearchGate. (2025). Electronic and Steric Effects of Ligands as Control Elements for Rhodium-Catalyzed Asymmetric Hydrogenation. [Link]
-
Wills, M., et al. (2025). A New Class of "Tethered" Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenation Reactions. Request PDF. [Link]
-
Dub, P. A., et al. (2014). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, 136(12), 4505-4521. [Link]
-
ResearchGate. (2025). Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. [Link]
-
Scilit. (2007). Computational Study of the Factors Controlling Enantioselectivity in Ruthenium(II) Hydrogenation Catalysts. [Link]
-
Ragaini, F., et al. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Molecules, 25(3), 667. [Link]
-
Rojas, R. S., et al. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. Molecules, 28(18), 6688. [Link]
-
Pushkar, Y., et al. (2016). Systematic influence of electronic modification of ligand on the catalytic rate of water oxidation by a single-site Ru-based catalyst. Dalton Transactions, 45(44), 17796-17805. [Link]
-
ResearchGate. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. [Link]
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scilit.com [scilit.com]
- 8. Research Portal [laro.lanl.gov]
- 9. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
comparative study of diamine ligands DPEN vs DAIPEN in Ru-complexes
Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary: The Generalist vs. The Specialist
In the landscape of Asymmetric Transfer Hydrogenation (ATH) and high-pressure hydrogenation, the choice of diamine ligand is the primary determinant of enantioselectivity. While DPEN (1,2-diphenylethylenediamine) serves as the industry standard for a broad range of aromatic ketones, DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) represents a sterically engineered evolution designed for challenging substrates.
This guide dissects the structural, mechanistic, and performance differences between these two ligands, providing a data-driven framework for catalyst selection.
Structural & Mechanistic Foundations
The efficacy of Noyori-type catalysts relies on the precise "match" between the chiral diphosphine (e.g., BINAP) and the chiral diamine.
Ligand Architecture
| Feature | DPEN | DAIPEN |
| IUPAC Name | 1,2-diphenylethylenediamine | 1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine |
| Symmetry | ||
| Chiral Centers | Two (1R, 2R or 1S, 2S) | One (derived from L-Valine) |
| Steric Environment | Open "quadrant" system; relies on phenyl ring tilt. | Highly congested "chiral pocket" created by isopropyl and gem-diaryl groups. |
| Electronic Tuning | Neutral phenyl rings. | Electron-rich methoxy groups (p-anisyl) influence Lewis acidity at Ru center. |
The "Matched" Catalyst Systems
-
The DPEN System: Typically paired with BINAP or Tol-BINAP . This combination creates a flexible chiral pocket suitable for flat, aromatic substrates (e.g., Acetophenone).
-
The DAIPEN System: Almost exclusively paired with XylBINAP (3,5-xylyl-BINAP). The bulkier XylBINAP is required to enforce the rigid conformation of the DAIPEN ligand, creating a tight "lock-and-key" fit for heteroaromatic or bulky alkyl ketones.
Figure 1: Structural pairing logic. The DAIPEN ligand requires the bulkier XylBINAP to prevent catalyst flexibility, ensuring high enantioselectivity for difficult substrates.
Performance Matrix: Head-to-Head Comparison
The following data aggregates performance metrics from standard hydrogenation conditions (
Substrate Scope Analysis
| Substrate Class | Ru-BINAP / DPEN | Ru-XylBINAP / DAIPEN | Verdict |
| Simple Aryl Ketones (e.g., Acetophenone) | Excellent >98% eeTOF: High | Good 90-95% eeTOF: Moderate | Use DPEN Lower cost, higher turnover. |
| Heteroaromatic Ketones (e.g., 2-Acetylthiophene) | Moderate 80-85% ee | Superior >99% ee | Use DAIPEN Critical for hetero-ring differentiation. |
| Bulky Alkyl Ketones (e.g., tert-butyl ketones) | Poor <70% ee (Steric clash) | Excellent >95% ee | Use DAIPEN Isopropyl group directs bulky R-groups. |
| Unsaturated Ketones (e.g., Benzalacetone) | Good High chemoselectivity (C=O only) | Variable Risk of lower activity due to sterics. | Use DPEN Unless high stereocontrol is failed. |
Mechanistic Differentiator: The "NH Effect"
Both ligands operate via the Metal-Ligand Bifunctional Mechanism (outer-sphere). The amine proton (
-
Why DAIPEN wins on sterics: In the transition state, the isopropyl group of DAIPEN and the xylyl groups of the phosphine create a "wall." This forces bulky substrates to orient in a specific trajectory to minimize steric repulsion, a constraint that the more open DPEN pocket cannot enforce.
Experimental Protocols
Protocol A: In-Situ Catalyst Preparation (General Screening)
Best for rapid screening of ligand combinations.
-
Precursor Mix: In a Schlenk tube under Argon, charge
(0.005 mmol) and Diphosphine (BINAP or XylBINAP, 0.01 mmol). -
Solvent: Add anhydrous DMF (1 mL).
-
Activation: Heat to 100°C for 10 minutes. Solution turns reddish-brown. Cool to 25°C.
-
Ligand Addition: Add Diamine (DPEN or DAIPEN, 0.01 mmol). Stir for 15 minutes.
-
Usage: This solution is the active pre-catalyst.
Protocol B: Asymmetric Hydrogenation (Standard Run)
Standard procedure for converting acetophenone derivatives.
-
Substrate Prep: Dissolve ketone (1.0 mmol) in degassed 2-propanol (5 mL).
-
Catalyst Loading: Add the in-situ catalyst solution (from Protocol A) to achieve S/C ratio of 1000:1 to 5000:1.
-
Base Activation: Add
-BuOK (0.02 mmol) dissolved in 2-propanol. Note: Base is required to generate the active Ru-H species. -
Hydrogenation: Transfer to autoclave. Pressurize with
(10 atm). Stir vigorously at 25-30°C for 6-12 hours. -
Workup: Vent
. Concentrate solvent. Pass through short silica plug to remove Ru. Analyze ee by Chiral GC/HPLC.
Figure 2: Step-by-step workflow for Ru-catalyzed asymmetric hydrogenation.
Strategic Selection Guide
When starting a new project, use this decision tree to select the starting ligand.
Figure 3: Decision matrix for ligand selection based on substrate electronics and sterics.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen) as a Highly Efficient Chiral Catalyst.[1] Journal of the American Chemical Society, 120(51), 13529–13530.
-
Mikami, K., et al. (2002). Asymmetric activation of the Pd catalyst bearing the tropos biphenylphosphine (BIPHEP) ligand with the chiral diaminobinaphthyl (DABN) activator. Organic Letters, 4(1), 95-97.
-
BenchChem. (2025).[2] Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone: A Comparative Study. BenchChem Application Notes.
Sources
Technical Guide: RuCl2[(R)-dm-segphos][(R,R)-dpen] in Asymmetric Hydrogenation
Topic: Reviewing Patent Literature for RuCl2[(R)-dm-segphos][(R,R)-dpen] Applications Content Type: Publish Comparison Guide
Benchmarking Performance, Protocols, and Industrial Applications
Executive Summary
In the landscape of asymmetric catalysis, the ruthenium-based complex RuCl2[(R)-dm-segphos][(R,R)-dpen] (and its enantiomer) represents a "privileged" catalyst tier, specifically engineered to overcome the limitations of first-generation systems like Ru-BINAP. While BINAP systems are workhorses for simple substrates, the DM-SEGPHOS ligand—characterized by its narrower dihedral angle and 3,5-dimethyl-substituted phenyl rings—offers superior enantioselectivity (>99% ee) for sterically demanding
Technical Specifications & Structural Rationale
The catalyst combines a chiral diphosphine ligand (DM-SEGPHOS) with a chiral diamine (DPEN).[1] The "DM" modification (3,5-dimethyl groups) increases steric bulk compared to the parent SEGPHOS, creating a tighter chiral pocket that restricts substrate rotation during the enantio-determining step.
| Feature | Specification |
| IUPAC Name | Dichloro[(R)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole][(1R,2R)-1,2-diphenylethylenediamine]ruthenium(II) |
| CAS Number | 944450-45-7 (R,R-isomer) |
| Molecular Weight | 1107.07 g/mol |
| Coordination Geometry | Distorted Octahedral |
| Key Differentiator | Narrow Dihedral Angle: The bi-1,3-benzodioxole backbone is narrower than the binaphthyl (BINAP) backbone, enhancing "chiral communication" to the substrate.[1] |
Mechanism of Action: Metal-Ligand Bifunctional Catalysis[1]
Unlike traditional hydrogenation that requires substrate coordination to the metal (inner-sphere), this catalyst operates via an outer-sphere mechanism .[1][2] The amine proton of the DPEN ligand and the ruthenium hydride act cooperatively to deliver H2 to the ketone carbonyl.
Diagram 1: Catalytic Cycle (Noyori Bifunctional Mechanism)
Caption: The cycle relies on the N-H effect where the ligand participates in H2 heterolysis, avoiding direct substrate binding to the metal.
Comparative Performance Analysis
The following data aggregates results from Takasago technical notes and patent literature (e.g., JP 3148136, US 5874600), comparing the performance of DM-SEGPHOS against standard BINAP and SEGPHOS ligands in the hydrogenation of
Table 1: Ligand Performance Benchmark
Substrate: Ethyl Benzoylacetate (Ph-CO-CH2-COOEt)
| Catalyst System | Ligand Type | H2 Pressure | S/C Ratio | Yield (%) | ee (%) |
| RuCl2(BINAP)(dpen) | Binaphthyl | 8 atm | 1000:1 | >99 | 95.0 |
| RuCl2(SEGPHOS)(dpen) | Bi-benzodioxole | 8 atm | 1000:1 | >99 | 97.5 |
| RuCl2(DM-SEGPHOS)(dpen) | Steric/Electronic Mod | 8 atm | 1000:1 | >99 | 99.0 |
Analysis:
-
The "DM" Effect: The introduction of 3,5-dimethyl groups on the phosphine phenyl rings (DM-SEGPHOS) pushes the enantioselectivity from "good" (95%) to "pharma-grade" (99%).[1]
-
Causality: The increased steric bulk prevents the "leakage" of the incorrect prochiral face of the ketone, which is critical when the two groups flanking the carbonyl (e.g., Phenyl vs. CH2COOEt) have similar steric profiles.
Case Study: -Lactam Antibiotic Intermediate
A critical application found in patent literature involves the synthesis of intermediates for carbapenem and penem antibiotics.
-
Target Molecule: Methyl (2S,3R)-2-(benzamidomethyl)-3-hydroxybutanoate.[1]
-
Challenge: This is a dynamic kinetic resolution (DKR) where the catalyst must reduce the ketone and control the diastereoselectivity of the labile
-center simultaneously. -
Result: Ru-DM-SEGPHOS achieves 99% ee and 98% de (diastereomeric excess), whereas BINAP systems typically struggle to exceed 90% de for this specific substrate class due to the flexibility of the ligand backbone.[1]
Diagram 2: Catalyst Selection Decision Matrix
Caption: Decision path for selecting DM-SEGPHOS. It is the premium choice when standard SEGPHOS or BINAP fails to meet >98% ee requirements.
Gold Standard Experimental Protocol
Protocol for the Asymmetric Hydrogenation of Acetophenone (Representative) Adapted from Ohkuma et al. and Takasago Patent Data.
Safety Note: Hydrogen gas is highly flammable.[1] High-pressure reactors (autoclaves) must be inspected before use.[1]
Materials:
-
Substrate: Acetophenone (1.20 g, 10 mmol)
-
Catalyst: RuCl2[(R)-dm-segphos][(R,R)-dpen] (2.4 mg, 0.002 mmol, S/C = 5000)[1]
-
Base:
-BuOK (1.0 M in -BuOH, 100 L)[1] -
Solvent: 2-Propanol (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Environment: In a glovebox or under argon flow, charge a stainless steel autoclave equipped with a glass liner and magnetic stir bar.[1]
-
Catalyst Loading: Add the Ru-DM-SEGPHOS catalyst (solid) followed by the substrate (Acetophenone).[1]
-
Solvation: Add degassed 2-propanol (3.0 mL).
-
Activation: Add the base solution (
-BuOK).[1] Note: The base is required to generate the active 16e- Ru-hydride species in situ.[1] -
Pressurization: Seal the autoclave. Purge with H2 gas (3 cycles at 5 atm).
-
Reaction: Pressurize to 8–10 atm (mild pressure) and stir vigorously at 25–30°C .
-
Termination: After 6–12 hours, vent the H2 gas carefully.
-
Workup: Concentrate the solvent under reduced pressure. Pass the residue through a short silica plug (eluent: EtOAc/Hexane 1:1) to remove the metal catalyst.[1]
-
Analysis: Determine conversion by GC/NMR and ee by Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
References
-
Ohkuma, T., et al. (2000).[1] "Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(1,2-diamine) Complexes." Journal of the American Chemical Society, 122(27), 6510–6511. Link[1]
-
Takasago International Corporation. "SEGPHOS® Ligand Family Technical Note." Takasago Fine Chemicals Division.[1][3][4] Link
-
BenchChem. "(R)-DM-Segphos vs. BINAP: A Comparative Guide for Asymmetric Hydrogenation."[1] BenchChem Technical Guides. Link[1]
-
Noyori, R., & Ohkuma, T. (2001). "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones." Angewandte Chemie International Edition, 40(1), 40–73. Link
-
Genet, J. P. (2003).[1] "Recent developments in asymmetric hydrogenation with PhanePhos and related ligands." Accounts of Chemical Research, 36(12), 908-918. (Contextualizing diphosphine evolution).
Sources
- 1. Catalysts & Ligands | Takasago International Corporation [takasago.com]
- 2. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.takasago.com [assets.takasago.com]
- 4. assets.takasago.com [assets.takasago.com]
Safety Operating Guide
RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for Dichloro[(R)-5,5′-bis(di(3,5-xylyl)phosphino)-4,4′-bi-1,3-benzodioxole][(R,R)-1,2-diphenylethylenediamine]ruthenium(II) (commonly abbreviated as RuCl₂[(R)-dm-segphos][(R,R)-dpen] ).[1][2]
As a heavy metal complex containing chiral phosphine and diamine ligands, this substance requires strict segregation from general waste streams to facilitate Ruthenium reclamation and prevent environmental phosphine contamination.
Part 1: Immediate Action & Waste Classification
Core Directive: Treat all Ruthenium-bearing waste as Hazardous Heavy Metal Waste . Do not dilute into general organic solvent streams unless the Ruthenium concentration is <5 ppm.
| Parameter | Specification |
| Waste Category | Class 6.1 (Toxic) / Class 8 (Corrosive) (Precautionary assignment due to Ru content) |
| RCRA Code (US) | D002 (Corrosivity - if acidic), D011 (Silver/Heavy Metals - proxy for Ru) |
| Segregation | Strictly Segregated. Do NOT mix with general chlorinated/non-chlorinated solvents.[1][2] |
| Container Labeling | "RUTHENIUM WASTE - TOXIC - HEAVY METAL" |
| Incompatible With | Strong oxidizing agents (unless controlled quenching), Strong acids.[1][2] |
Part 2: Safety & Hazard Identification
While specific toxicological data for the dm-segphos variant may be limited, standard safety protocols for Ruthenium-Phosphine complexes must be applied.[1][2]
-
Ruthenium Toxicity: Ruthenium compounds are suspected to be harmful if swallowed (H302) and can cause severe skin burns and eye damage (H314/H318) upon decomposition to RuCl₃.[1][2]
-
Ligand Hazards: Phosphine ligands (dm-segphos) can oxidize to phosphine oxides, which are environmentally persistent.[1][2] The diamine ligand (dpen) is a skin irritant.
-
Decomposition: In the presence of moisture/air over time, the complex may release HCl gas.
PPE Requirements:
-
Nitrile gloves (double-gloving recommended for solutions >10 mM).[1][2]
-
Lab coat and chemical splash goggles.
-
Work inside a certified fume hood.
Part 3: Disposal & Deactivation Workflows
Scenario A: Solid Waste (Pure Catalyst)
Applicable to: Expired shelf-life chemicals, spill cleanup solids, or weighing boat residues.[1][2]
-
Do not dissolve. Keep the solid in its original form to minimize volume.
-
Container: Transfer to a wide-mouth HDPE or glass jar labeled "Solid Ruthenium Waste for Reclamation."
-
Spill Cleanup: If spilled, do not wipe with wet paper towels immediately. Cover with a dry absorbent (vermiculite), sweep up, and place in the solid waste jar. Wipe the surface afterwards with a 10% bleach solution to oxidize trace residues.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable to: Post-reaction mother liquors containing dissolved catalyst.[1][2]
The Peroxide Quench Protocol (Standard Deactivation): This method converts soluble Ru(II) species into insoluble Ruthenium(IV) Oxide (RuO₂), allowing for filtration and separation of the heavy metal from the organic solvent.[1][2]
-
Concentration: If the reaction solvent is volatile (e.g., DCM, Methanol), concentrate the mixture to a minimal volume.
-
Oxidation: Add 15-30% aqueous Hydrogen Peroxide (H₂O₂) to the residue.[1][2][3]
-
Ratio: Use approx. 10 mL H₂O₂ per gram of catalyst.
-
Caution: Exothermic reaction.[4] Add slowly in an ice bath.
-
-
Stirring: Stir vigorously for 1-2 hours. The solution should darken as black RuO₂ precipitates.
-
Filtration: Filter the mixture through a pad of Celite or Silica Gel .
-
Solid Phase: The black solid/Celite contains the Ruthenium. Dispose of this as Solid Ruthenium Waste .
-
Liquid Phase: The filtrate contains the oxidized ligands (phosphine oxides) and organic byproducts. Check pH; neutralize if necessary, then dispose of as General Organic Waste (unless Ru breakthrough is suspected).
-
Scenario C: Trace Residue (Glassware)
-
Rinse: Rinse glassware with a small amount of acetone or methanol. Collect this rinse into the Liquid Ruthenium Waste container.
-
Aqua Regia (Optional/Extreme): For sintered glass frits stained with Ruthenium black, an Aqua Regia soak (3:1 HCl:HNO₃) may be necessary.[1][2] Note: This generates highly corrosive waste that must be neutralized separately.[1][2][5]
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for segregating Ru-waste to maximize recovery value and safety.
Caption: Operational workflow for segregating solid and liquid Ruthenium waste streams to ensure safety and enable metal reclamation.
Part 5: Ruthenium Reclamation (Economic Justification)
Ruthenium is a Platinum Group Metal (PGM) with significant market value.[1][2] Disposal via standard incineration destroys this value and releases Ru-oxides into scrubber systems.[1][2]
-
Threshold for Recovery: Most refineries require a minimum of 1-5 kg of solid waste or "rich" sludge to process.
-
Lab Scale Strategy: Accumulate "Solid Ruthenium Waste" (including the Celite pads from the peroxide quench) in a single drum. Once full, contact a specialized PGM refiner (e.g., Johnson Matthey, Umicore, or Sabin Metal).
-
Documentation: You must provide the refiner with the approximate composition: "Ruthenium (approx 5%) on Celite/Silica with organic phosphine residues."
References
-
Takasago International Corporation. (2025).[1][2] Safety Data Sheet: RuCl2[(R)-dm-segphos][(R,R)-dpen]. Retrieved from [1][2]
-
Sigma-Aldrich (Merck). (2025).[1][2] Safety Data Sheet: Ruthenium(III) Chloride (Precursor Hazard Data). Retrieved from
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[6] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413. (Basis for oxidative quenching protocol). Retrieved from [1][2]
-
Anderson, N. G. (2012).[7] Practical Process Research & Development – A Guide for Organic Chemists. Academic Press. (Chapter 11: Removal of Heavy Metals).[1][7]
Sources
- 1. RuCl2 (R)-(DM-SEGPHOS ) (R,(R))-(DPEN) 944450-45-7 [sigmaaldrich.com]
- 2. RuCl2[(R)-DM-SEGPHOS®][(R)-DAIPEN] | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. carlroth.com [carlroth.com]
- 6. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Personal protective equipment for handling RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]
Introduction: The Dual-Safety Mandate
As researchers, we often view safety data sheets (SDS) solely as a compliance requirement.[1][2] However, when handling high-value chiral catalysts like RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] , safety is a dual mandate.[1][3] You are protecting two assets:
-
The Operator: From potential heavy metal toxicity and phosphine sensitization.[1][2]
-
The Catalyst: From oxidative deactivation.[2]
This complex is a Noyori-type catalyst designed for the asymmetric hydrogenation of ketones.[2] Its performance relies on the precise coordination of the dm-segphos diphosphine and the dpen diamine.[1][2] Air exposure is the primary failure mode. A safety protocol that ignores the inert atmosphere requirement is a failed protocol.[2]
Risk Assessment & PPE Matrix
While Ruthenium(II) complexes are generally less toxic than their Osmium counterparts, they are classified as Irritants (Skin/Eye) and potential Respiratory Sensitizers .[1][3] The phosphine ligands can degrade into toxic phosphine oxides if mishandled.[2]
Physicochemical Hazard Profile:
-
Air Sensitivity: High (Solid state is moderately stable; Solution state is highly sensitive).[1][2][3]
-
Oxidation Indicator: Color change to green/black indicates decomposition.[1][2]
Table 1: Personal Protective Equipment (PPE) Specifications
| Protection Zone | Standard Requirement | Technical Justification |
| Respiratory | N95 / P2 Mask (Solids) | Prevents inhalation of fine catalyst dust during weighing.[1][2][3] |
| Hands (Dry) | Nitrile Gloves (4 mil) | Sufficient for handling closed containers and dry solids.[1][3] |
| Hands (Solution) | Double-Gloving (Laminate inner + Nitrile outer) | Chlorinated solvents (DCM, Chloroform) often used with this catalyst permeate standard nitrile in <2 mins.[1][3] The inner laminate layer prevents skin absorption of the dissolved catalyst.[2] |
| Eyes | Chemical Goggles | Preferred over safety glasses to seal against airborne dust and solvent splashes under Schlenk pressure.[1][2] |
| Body | Cotton Lab Coat (Fire Resistant) | Synthetic blends can melt onto skin in the event of a solvent flash fire.[3] |
Engineering Controls: The Inert Chain of Custody[1]
The hierarchy of controls dictates that Engineering Controls supersede PPE.[2] For this catalyst, the "Inert Chain of Custody" must never be broken.[2]
Primary Control: The Glovebox
Secondary Control: Schlenk Line (Vacuum/Gas Manifold)[1][3][4]
-
Usage: If a glovebox is unavailable, or for transferring solutions to larger reactors.[2]
-
Requirement: Manifold must be capable of
mbar vacuum to effectively degas solvents.[1][2][3]
Operational Protocol: The Inert Transfer Method
The following workflow ensures the catalyst moves from storage to reaction without contacting ambient air.
Diagram 1: Safe Transfer Workflow
Caption: Logical flow for transferring Ru-Segphos catalyst from storage to reaction vessel while maintaining inert conditions.
Step-by-Step Procedure
-
Thermal Equilibration (Critical Step):
-
Weighing (Inside Glovebox):
-
Dissolution & Transfer:
-
Reactor Injection:
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep dry.[1][2] Dampen with an inert solvent (like hexanes) to prevent dust generation, then wipe with a chem-wipe.[1][2][3]
-
Solution Spill: Absorb with vermiculite or spill pads.[1][2]
-
Decontamination: Clean the surface with a 10% thiourea solution (if available) or soapy water to complex residual Ruthenium.[1][2]
Disposal: The Economics of Recovery
Ruthenium is a Platinum Group Metal (PGM).[1][2] It is economically and environmentally irresponsible to dispose of it in general organic waste.[2]
-
Segregation: Create a dedicated waste stream labeled "Heavy Metal Waste - Ruthenium" .[1][2][3]
-
Contents: All reaction mixtures, washes, and contaminated spill pads.[2]
-
Disposal Path: Send to a specialized PGM recovery refinery (e.g., Johnson Matthey, Umicore) rather than a standard incinerator.[1][2]
References
-
Takasago International Corporation. (n.d.).[1][2][3] SEGPHOS® Ligand Family and Ruthenium Catalysts.[1][2][4] Retrieved from [Link][1][3]
-
Noyori, R., & Ohkuma, T. (2001).[1][2] Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Angewandte Chemie International Edition. Retrieved from [Link][1][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
